2-Nitro-4-(trifluoromethyl)benzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFRBTUSUAFGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379694 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225656-59-7 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 225656-59-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Nitro-4-(trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)benzyl chloride is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular structure, featuring both a nitro and a trifluoromethyl group, imparts distinct electronic properties that make it a versatile building block for the synthesis of novel compounds. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with a detailed experimental protocol for its synthesis.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key physical data available for this compound.
| Property | Value | Source |
| CAS Number | 225656-59-7 | [1] |
| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |
| Molecular Weight | 239.58 g/mol | [2] |
| Melting Point | 42-45 °C | N/A |
| Boiling Point | Not experimentally determined | N/A |
| Density | Not experimentally determined | N/A |
| Solubility | Insoluble in water.[3] Soluble in organic solvents like dichloromethane. | [4] |
| Physical State | Solid (predicted) | [2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the chlorination of the corresponding benzyl alcohol, 2-Nitro-4-(trifluoromethyl)benzyl alcohol, using thionyl chloride. This reaction proceeds via a nucleophilic substitution mechanism.
Reaction:
2-Nitro-4-(trifluoromethyl)benzyl alcohol + SOCl₂ → this compound + SO₂ + HCl
Detailed Experimental Protocol:
-
Materials:
-
2-Nitro-4-(trifluoromethyl)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Nitro-4-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding benzyl alcohol.
References
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS No. 225656-59-7)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)benzyl chloride, a key chemical intermediate in organic synthesis and drug discovery. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and typical reactions, and discusses its applications in the pharmaceutical industry.
Chemical and Physical Properties
This compound is a substituted aromatic compound containing a benzyl chloride moiety with both a nitro and a trifluoromethyl group attached to the benzene ring. These electron-withdrawing groups significantly influence the reactivity of the benzylic chloride, making it a valuable reagent in various chemical transformations.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 225656-59-7 | Internal |
| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |
| Molecular Weight | 239.58 g/mol | [1] |
| Physical State | Solid (predicted) | [1] |
| XLogP3 | 3.0 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: free-radical chlorination of the corresponding toluene derivative or chlorination of the corresponding benzyl alcohol.
Experimental Protocol: Synthesis from 2-Nitro-4-(trifluoromethyl)benzyl Alcohol
A common and effective method for the synthesis of benzyl chlorides from their corresponding alcohols is through treatment with thionyl chloride (SOCl₂).
General Procedure:
To a stirred solution of 2-Nitro-4-(trifluoromethyl)benzyl alcohol (10 mmol) in anhydrous dichloromethane (CH₂Cl₂) (20 mL) at 0°C, a catalytic amount of N,N-dimethylformamide (DMF) (20 µL) is added. Thionyl chloride (12 mmol) is then added dropwise to the cooled solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) to quench the excess thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with water (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.[2]
Reactivity and Applications in Drug Development
The presence of the electron-withdrawing nitro and trifluoromethyl groups makes the benzylic carbon of this compound highly electrophilic and susceptible to nucleophilic substitution reactions. This enhanced reactivity makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutically active compounds.
Benzylic halides are known to undergo nucleophilic substitution reactions readily, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the substitution at the benzylic carbon and the reaction conditions. For primary benzylic halides like this compound, the Sₙ2 pathway is typically favored.
Role in the Synthesis of Bioactive Molecules
The 2-nitro-4-(trifluoromethyl)phenyl moiety is found in various bioactive molecules. For instance, 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione has been investigated for the treatment of tyrosinemia, highlighting the pharmaceutical relevance of this substitution pattern.[3][4] The title compound serves as a key intermediate for introducing this pharmacophore into a target molecule.
A general application involves the reaction of this compound with various nucleophiles (e.g., amines, phenols, thiols, carbanions) to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data and References for Similar Compounds
| Data Type | Predicted Chemical Shifts / Key Features | Reference Compounds | Source |
| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Methylene protons (-CH₂Cl) (δ ~4.5-5.0 ppm) | 4-(Trifluoromethyl)benzyl methanesulfonate, 1-nitro-4-(trifluoromethyl)benzene | [5][6] |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), CF₃ (quartet, J≈30 Hz), -CH₂Cl (δ ~45 ppm) | 4-(Trifluoromethyl)benzonitrile, 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | [5][7] |
| IR | C-Cl stretch, Ar-NO₂ stretches, C-F stretches | N/A | N/A |
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 225656-59-7 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. EP0591275B1 - Use of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione in the treatment of tyrosinaemia and pharmaceutical compositions - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. spectrabase.com [spectrabase.com]
2-Nitro-4-(trifluoromethyl)benzyl chloride molecular weight
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, safety information, and a representative synthetic protocol. This guide is intended for professionals in research, chemical synthesis, and drug development who require detailed technical information on this compound.
Chemical Properties and Data
This compound is a substituted benzyl halide. The presence of both a nitro (NO₂) group and a trifluoromethyl (CF₃) group on the benzene ring significantly influences its chemical properties. These strongly electron-withdrawing groups have a profound effect on the reactivity of the benzylic chloride, making it a valuable reagent in organic synthesis.[1]
All quantitative data for this compound is summarized in the table below. Please note that some physical properties are predicted values from computational models.
| Property | Value | Reference / Notes |
| Molecular Weight | 239.58 g/mol | [1] |
| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |
| CAS Number | 225656-59-7 | |
| Synonyms | 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene | |
| Physical State | Solid (Predicted) | [1] |
| Boiling Point | 264.1 ± 35.0 °C (Predicted) | [2] |
| Density | 1.474 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H314: Causes severe skin burns and eye damage.[3]
-
H318: Causes serious eye damage.[2]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]
GHS Pictograms:
-
GHS05 (Corrosion)
-
GHS07 (Exclamation Mark)
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Role in Chemical Synthesis
Benzyl chlorides are frequently used as chemical intermediates in the manufacturing of various products, including dyes and pharmaceuticals.[5] The trifluoromethyl group is of significant interest in medicinal chemistry as its incorporation into molecules can alter properties such as lipophilicity, metabolic stability, and binding affinity. Trifluoromethylated building blocks are therefore crucial in modern drug design.
The compound this compound serves as a versatile building block. The benzylic chloride is a reactive site for nucleophilic substitution, allowing for the introduction of the 2-nitro-4-(trifluoromethyl)benzyl moiety into a target molecule. The nitro group can be subsequently reduced to an amine, providing a handle for further chemical transformations.
Below is a diagram illustrating a general workflow for the synthesis of a benzyl chloride from a benzyl alcohol, a common preparative route for such compounds.
Caption: General workflow for the synthesis of a substituted benzyl chloride.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound from its corresponding alcohol. This protocol is based on general procedures for the chlorination of benzyl alcohols.
Objective: To synthesize this compound via chlorination of 2-Nitro-4-(trifluoromethyl)benzyl alcohol.
Materials:
-
2-Nitro-4-(trifluoromethyl)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
Reaction Setup: To a stirring solution of 2-Nitro-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide (e.g., a few drops).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition of Reagent: Add thionyl chloride (1.2 eq) dropwise to the stirring solution at 0°C using a dropping funnel.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting benzyl alcohol.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.
-
Purification (if necessary): The crude product can be purified by crystallization or silica gel column chromatography to yield the final product, this compound.
Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves corrosive thionyl chloride and releases HCl gas. Appropriate PPE, including gloves, lab coat, and safety goggles, must be worn at all times.
References
An In-Depth Technical Guide on the Spectral Data of 2-Nitro-4-(trifluoromethyl)benzyl chloride
This technical guide provides a detailed overview of the expected spectral characteristics of 2-Nitro-4-(trifluoromethyl)benzyl chloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data and analysis based on the spectral data of structurally similar molecules. This information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene
-
Molecular Formula: C₈H₅ClF₃NO₂[1]
-
Molecular Weight: 239.58 g/mol [1]
-
CAS Number: 225656-59-7
The presence of a nitro group (NO₂) and a trifluoromethyl (CF₃) group, both strong electron-withdrawing groups, significantly influences the electronic environment of the aromatic ring and the reactivity of the benzylic chloride.[1]
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | Ar-H (H-3) |
| ~7.8 - 8.0 | dd | 1H | Ar-H (H-5) |
| ~7.6 - 7.8 | d | 1H | Ar-H (H-6) |
| ~4.8 - 5.0 | s | 2H | -CH₂Cl |
Note: The predicted chemical shifts are in ppm downfield from TMS in a solvent like CDCl₃. The aromatic protons' splitting patterns (d = doublet, dd = doublet of doublets) and coupling constants would provide definitive assignments.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~148 - 150 | C-NO₂ |
| ~135 - 138 | C-CH₂Cl |
| ~132 - 134 (q) | C-CF₃ |
| ~130 - 132 | Ar-CH |
| ~128 - 130 | Ar-CH |
| ~125 - 127 (q) | Ar-CH |
| ~122 - 124 (q) | CF₃ |
| ~45 - 47 | -CH₂Cl |
Note: The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets (q) due to C-F coupling.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 1520 - 1540 | Asymmetric NO₂ stretch |
| 1340 - 1360 | Symmetric NO₂ stretch |
| 1300 - 1100 | C-F stretches (strong) |
| 800 - 900 | C-H out-of-plane bending |
| 700 - 800 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 239/241 | Molecular ion peak (M⁺) with characteristic 3:1 isotopic pattern for chlorine. |
| 204 | [M - Cl]⁺ |
| 193 | [M - NO₂]⁺ |
| 174 | [M - Cl - NO]⁺ |
| 126 | [C₇H₄F₃]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0 ppm).
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
3.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
Caption: Workflow for Spectral Analysis.
This guide provides a foundational understanding of the expected spectral properties of this compound and the methodologies to acquire such data. For definitive structural confirmation, comparison with an authenticated reference standard is recommended.
References
Safety and Handling of 2-Nitro-4-(trifluoromethyl)benzyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS No. 225656-59-7). The information herein is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound. Adherence to these guidelines is critical due to the hazardous nature of the substance.
Chemical Identification and Properties
This compound is a chemical intermediate used in laboratory research.[1] While specific quantitative physical and chemical properties are not fully detailed in available safety data sheets, its primary use is as a laboratory chemical.[1]
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 225656-59-7 |
| Molecular Formula | C8H5ClF3NO2 |
| Synonyms | No information available |
| Recommended Use | Laboratory chemicals |
| Uses Advised Against | Food, drug, pesticide or biocidal product use[1] |
Hazard Identification and Classification
This compound is classified as hazardous and corrosive.[1] It can cause severe skin burns, eye damage, and respiratory irritation.[1]
GHS Classification Summary
| Hazard Class | Hazard Category | Target Organs |
| Skin Corrosion/Irritation | Category 1 B | - |
| Serious Eye Damage/Eye Irritation | Category 1 | - |
| Specific target organ toxicity (single exposure) | Category 3 | Respiratory system[1] |
Hazard Statements:
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
Wash face, hands and any exposed skin thoroughly after handling.[1]
-
Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Store locked up in a well-ventilated place with the container tightly closed.[1]
-
Dispose of contents/container to an approved waste disposal plant.[1]
First-Aid Measures
Immediate medical attention is required for any exposure.[1] Personnel should be trained in emergency first-aid procedures.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Keep eye wide open while rinsing. Immediate medical attention is required.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth method if the victim ingested or inhaled the substance; give artificial respiration with the aid of a pocket mask equipped with a one-way valve or other proper respiratory medical device. Call a physician or poison control center immediately.[1] |
| Ingestion | Immediate medical attention is required. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person.[1] |
Experimental Protocols
Safe Handling Protocol in a Laboratory Setting
This protocol outlines the necessary steps for safely handling this compound in a research environment.
1. Engineering Controls:
- Always handle this chemical within a certified chemical fume hood.[1]
- Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
2. Personal Protective Equipment (PPE):
- Eye Protection: Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
- Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.
- Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
3. Handling Procedures:
- Do not get in eyes, on skin, or on clothing.[1]
- Do not breathe dust.[1]
- Do not ingest.[1]
- Wash hands thoroughly after handling.
- Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a corrosives area.[1]
4. Waste Disposal:
- Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
Visualized Emergency Workflows
First-Aid Response Workflow
Caption: First-aid procedures for various exposure routes.
Accidental Release (Spill) Response Workflow
Caption: Workflow for responding to an accidental spill.
Fire-Fighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | CO2, dry chemical, dry sand, alcohol-resistant foam.[1] |
| Unsuitable Extinguishing Media | No information available. |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors.[1] The product causes burns of eyes, skin and mucous membranes.[1] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[1] |
Accidental Release Measures
Personal Precautions:
-
Use personal protective equipment as required.[1]
-
Evacuate personnel to safe areas.[1]
-
Avoid contact with skin, eyes, or clothing.[1]
Environmental Precautions:
-
Should not be released into the environment.[1]
-
Do not allow material to contaminate the ground water system.[1]
Methods for Containment and Clean-up:
Storage and Disposal
Storage:
-
Store in a corrosives area.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store locked up.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Toxicological and Ecological Information
Toxicological Information:
-
The toxicological properties have not been fully investigated.[1]
-
Product is a corrosive material. Ingestion causes severe swelling, severe damage to the delicate tissue, and a danger of perforation.[1]
Ecological Information:
-
Do not empty into drains.[1]
-
The product is not likely to be mobile in the environment due to its low water solubility.[1]
This guide is intended as a summary of key safety and handling information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before working with this compound and ensure a thorough risk assessment is conducted for your specific experimental conditions.
References
An In-depth Technical Guide to the Reactivity of 2-Nitro-4-(trifluoromethyl)benzyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Nitro-4-(trifluoromethyl)benzyl chloride is a highly reactive electrophile used in organic synthesis, particularly for the introduction of the 2-nitro-4-(trifluoromethyl)benzyl moiety. This group is of significant interest in medicinal chemistry and drug development, often employed as a photolabile protecting group or as a structural component in biologically active molecules. The reactivity of the benzylic chloride is markedly enhanced by the presence of two strong electron-withdrawing groups on the aromatic ring: the nitro group at the ortho position and the trifluoromethyl group at the para position. These substituents activate the benzylic carbon towards nucleophilic attack, facilitating reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This guide provides a comprehensive overview of the reactivity of this compound, including its reaction mechanisms, quantitative reactivity data for analogous compounds, and detailed experimental protocols.
Reaction Mechanisms and Reactivity
The reactions of this compound with nucleophiles primarily proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the benzylic chloride.[1] These groups withdraw electron density from the benzene ring, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.
While primary benzylic halides typically favor the S(_N)2 pathway, the possibility of a unimolecular (S(_N)1) mechanism exists, particularly with poor nucleophiles in polar protic solvents that can stabilize a potential carbocation intermediate.[1] However, the electron-withdrawing substituents would destabilize a benzylic carbocation, making the S(_N)1 pathway less favorable compared to unsubstituted or electron-donating group substituted benzyl chlorides.
The general mechanism for the S(_N)2 reaction is depicted below:
References
An In-depth Technical Guide to the Electrophilicity of 2-Nitro-4-(trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electrophilicity of 2-Nitro-4-(trifluoromethyl)benzyl chloride, a key intermediate in organic synthesis and drug discovery. The presence of two potent electron-withdrawing groups, a nitro group at the 2-position and a trifluoromethyl group at the 4-position, profoundly influences the reactivity of the benzylic carbon, rendering it highly susceptible to nucleophilic attack. This document summarizes the qualitative and comparative quantitative data on its reactivity, provides detailed experimental protocols for its synthesis and subsequent nucleophilic substitution reactions, and presents visual diagrams of the underlying reaction mechanisms and experimental workflows.
Introduction
This compound is a substituted benzyl halide of significant interest in medicinal chemistry and materials science. The strategic placement of the nitro and trifluoromethyl moieties dramatically enhances the electrophilic character of the benzylic carbon, making it an excellent substrate for a variety of nucleophilic substitution reactions. Understanding the quantitative aspects of its electrophilicity is crucial for designing efficient synthetic routes and for the development of novel molecular entities.
Core Concepts: Electrophilicity and Reactivity
The electrophilicity of this compound is primarily dictated by the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups exert a powerful inductive (-I) and resonance (-M) effect, which polarizes the carbon-chlorine bond and destabilizes the developing positive charge in a hypothetical Sₙ1 transition state. Consequently, nucleophilic substitution reactions at the benzylic position of this compound predominantly proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
The Sₙ2 mechanism involves a backside attack by a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The presence of electron-withdrawing groups accelerates Sₙ2 reactions by stabilizing the electron-rich transition state.
Quantitative Data and Comparative Analysis
| Compound | Relative Rate of Solvolysis (Compared to Benzyl Chloride) | Hammett Sigma Constant (σ) of Substituents | Expected Reactivity in Sₙ2 Reactions |
| Benzyl Chloride | 1 | 0 | Baseline |
| 4-Nitrobenzyl Chloride | Slower | +0.78 | Faster than Benzyl Chloride |
| 3,4-Dinitrobenzyl Chloride | Significantly Slower | +1.48 (sum of σ_m and σ_p) | Significantly Faster than Benzyl Chloride |
| This compound | Expected to be very slow | ~+1.4 (estimated) | Expected to be very high |
Table 1: Comparative Reactivity of Substituted Benzyl Chlorides. The solvolysis rates generally follow an Sₙ1 mechanism, which is disfavored by electron-withdrawing groups. Conversely, Sₙ2 reactivity is enhanced by these groups. The Hammett sigma constant is a measure of the electronic effect of a substituent.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding alcohol.
Materials:
-
2-Nitro-4-(trifluoromethyl)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Nitro-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of dry N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Nucleophilic Substitution with Sodium Azide
This protocol outlines a typical Sₙ2 reaction using sodium azide as the nucleophile.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dimethylformamide.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Nitro-4-(trifluoromethyl)benzyl azide.
-
The product can be purified by column chromatography if necessary.
Visualizations
Reaction Mechanism
In-Depth Technical Guide on the Stability and Storage of 2-Nitro-4-(trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 2-Nitro-4-(trifluoromethyl)benzyl chloride, a key reagent in various synthetic applications within the pharmaceutical and chemical industries. Due to the reactive nature of this compound, a thorough understanding of its stability profile is critical for ensuring its quality, efficacy, and safety in research and development.
Chemical and Physical Properties
This compound is a substituted benzyl halide. The presence of both a nitro group and a trifluoromethyl group, which are strongly electron-withdrawing, significantly influences the reactivity of the benzylic chloride. This heightened reactivity makes the compound susceptible to degradation under certain conditions.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 225656-59-7 |
| Molecular Formula | C8H5ClF3NO2 |
| Molecular Weight | 239.58 g/mol |
| Physical State | Solid (predicted)[1] |
Stability Profile
While specific quantitative stability data for this compound is not extensively available in public literature, its stability can be inferred from its chemical structure and general knowledge of substituted benzyl chlorides. The primary degradation pathways are likely hydrolysis and photodecomposition.
Table 2: Summary of Stability Characteristics
| Factor | Stability Concern | Potential Degradation Products |
| Moisture/Humidity | High. The benzylic chloride is susceptible to hydrolysis, which is likely accelerated by the electron-withdrawing substituents. | 2-Nitro-4-(trifluoromethyl)benzyl alcohol, Hydrochloric acid |
| Light | Moderate to High. Benzyl halides can be light-sensitive and undergo photolytic degradation. | Radical species, polymeric materials, and other photoproducts. |
| Temperature | Moderate. Elevated temperatures can accelerate the rates of hydrolysis and other decomposition reactions. | As with moisture and light, plus potential for thermal rearrangement products. |
| pH | High. Hydrolysis is expected to be faster under neutral to basic conditions. | 2-Nitro-4-(trifluoromethyl)benzyl alcohol. |
| Incompatible Materials | High. Reacts with strong oxidizing agents and strong bases. | Various, depending on the reactant. |
Recommended Storage and Handling
Proper storage and handling are paramount to maintain the integrity of this compound.
Table 3: Recommended Storage and Handling Procedures
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2][3] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible.[2][3] | To prevent exposure to moisture and oxygen. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[2][3] | To prevent ingress of moisture and air. |
| Light Exposure | Protect from light. | To prevent photolytic degradation. |
| Handling | Use in a chemical fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.[2] | The compound is corrosive and toxic.[2] |
Logical Workflow for Handling and Storage
The following diagram outlines a decision-making process for the safe handling and storage of this compound.
Caption: Decision workflow for handling and storage.
Experimental Protocols for Stability Assessment
The following are proposed, detailed methodologies for assessing the stability of this compound. These protocols are based on general principles and established guidelines, such as those from the International Council for Harmonisation (ICH).
Photostability Testing (Adapted from ICH Q1B)
Objective: To evaluate the photostability of the compound under standardized light conditions.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable, photochemically inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Place the solution in chemically inert, transparent containers (e.g., quartz cuvettes).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
The light source can be a combination of a cool white fluorescent lamp and a near-UV lamp.
-
Maintain a constant temperature throughout the exposure period to minimize thermal degradation.
-
The dark control sample should be placed alongside the exposed samples.
-
-
Analysis:
-
At specified time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC method with a UV detector.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of any degradation products.
-
Characterize significant degradation products using techniques like LC-MS and NMR.
-
Experimental Workflow for Photostability Study
Caption: Workflow for a photostability study.
Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis of the compound at different pH values and temperatures.
Methodology:
-
Sample Preparation:
-
Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to aid dissolution.
-
-
Hydrolysis Experiment:
-
Initiate the experiment by adding a small aliquot of the stock solution to the pre-heated buffer solutions in sealed vials to achieve a final known concentration.
-
Maintain the vials at constant temperatures (e.g., 25 °C, 40 °C, and 60 °C) in a thermostatted bath.
-
-
Analysis:
-
At specified time points, withdraw a sample from each vial and immediately quench the reaction (e.g., by dilution with mobile phase and refrigeration).
-
Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.
-
Calculate the rate constant (k) for hydrolysis at each pH and temperature by plotting the natural logarithm of the concentration versus time.
-
Use the Arrhenius equation to determine the activation energy for the hydrolysis reaction.
-
Conclusion
This compound is a reactive compound that requires careful handling and storage to ensure its stability. The primary degradation pathways are hydrolysis and photodecomposition. By adhering to the recommended storage conditions of a cool, dry, dark, and well-ventilated environment, the shelf-life of this reagent can be maximized. For critical applications in drug development and other research areas, it is highly recommended to perform stability studies, such as the photostability and hydrolytic stability tests outlined in this guide, to fully understand the degradation profile of this compound under specific experimental conditions.
References
Solubility Profile of 2-Nitro-4-(trifluoromethyl)benzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS No. 225656-59-7), a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document combines reported qualitative observations, predicted physicochemical properties, and detailed experimental protocols to empower researchers in their handling and application of this compound.
Core Concepts: Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to predicting its behavior in various solvent systems. The presence of a nitro group and a trifluoromethyl group, both strongly electron-withdrawing, significantly influences the molecule's polarity and, consequently, its solubility.[1]
A comparison with related, more extensively characterized benzyl chlorides provides valuable context for estimating its solubility behavior.
| Property | This compound | p-Nitrobenzyl chloride | Benzyl chloride |
| CAS Number | 225656-59-7 | 100-14-1 | 100-44-7 |
| Molecular Formula | C8H5ClF3NO2 | C7H6ClNO2 | C7H7Cl |
| Molecular Weight | 239.58 g/mol [2] | 171.58 g/mol [1] | 126.58 g/mol [1] |
| Physical State | Solid (Predicted)[1] | Solid | Liquid |
| Water Solubility | Insoluble[3] | Insoluble | Very slightly soluble (0.05% at 20 °C)[4] |
| XLogP3 | 3.0[1] | 2.4[1] | 2.3[1] |
Table 1: Comparative Physicochemical Properties.
Solubility in Organic Solvents
Direct, quantitative solubility data for this compound remains scarce in peer-reviewed literature. However, qualitative information suggests the following:
| Solvent | Solubility | Remarks |
| Toluene | Soluble | Specific quantitative data is not available, but it is reported to be soluble. |
| Water | Insoluble | A Safety Data Sheet (SDS) for the compound indicates it is insoluble in water.[3] This is consistent with the behavior of similar organic halides. |
Table 2: Qualitative Solubility of this compound.
Given its predicted XLogP3 of 3.0, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity. Researchers should expect favorable solubility in solvents such as:
-
Aromatic hydrocarbons: Toluene, Xylene
-
Chlorinated solvents: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
Polar aprotic solvents: Acetone, Acetonitrile
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following gravimetric method is a standard and reliable approach.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the experimental temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered solution.
-
Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely removed, place the dish or vial in an oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
Allow the dish or vial to cool to room temperature in a desiccator before re-weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound for research and development purposes.
References
The Rising Potential of 2-Nitro-4-(trifluoromethyl)benzyl Chloride in Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of 2-Nitro-4-(trifluoromethyl)benzyl chloride in medicinal chemistry. This document details its core utility as a photoremovable protecting group and as a key building block in the synthesis of targeted therapeutics.
The strategic incorporation of unique chemical moieties is a cornerstone of modern drug discovery. This compound, a substituted benzyl halide, is emerging as a compound of significant interest due to the combined electron-withdrawing and photoreactive properties conferred by its nitro and trifluoromethyl groups. These features position it as a versatile tool in medicinal chemistry, primarily in the development of photocaged compounds for targeted drug delivery and as a synthetic intermediate for novel therapeutics.
Core Application: Photoremovable Protecting Groups (Photocaging)
The most promising application of this compound lies in its use as a photoremovable protecting group (PPG), often referred to as a "photocage". This technology allows for the temporary inactivation of a biologically active molecule. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal precision. This targeted activation minimizes off-target effects and opens new avenues for therapeutic intervention and biological research.
The general mechanism for the photocleavage of 2-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct. The substitution pattern on the aromatic ring, such as the trifluoromethyl group in the 4-position, is known to influence the photochemical properties, including the wavelength of activation and the efficiency of the release.
A notable example demonstrating the potential of a similar structural motif is in the development of a photocaged protransporter for cancer therapy. Researchers have synthesized a doubly o-nitrobenzyl-protected benzimidazole-based anionophore, which includes a trifluoromethyl group. In its "caged" form, the molecule is inactive. However, upon photoactivation, it releases the active anionophore, which can disrupt ion homeostasis in cancer cells, leading to cell death. This provides a powerful illustration of how the 2-nitro-4-(trifluoromethyl)benzyl moiety could be employed to create light-activated anticancer agents.
Application as a Synthetic Building Block
Beyond photocaging, the reactive nature of the benzylic chloride makes this compound a valuable building block for introducing the 2-nitro-4-(trifluoromethyl)phenyl motif into a variety of molecular scaffolds. The strong electron-withdrawing properties of both the nitro and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability. This makes the compound an attractive starting material for the synthesis of novel kinase inhibitors, receptor antagonists, and other targeted therapies.
Quantitative Data Summary
While specific quantitative data for compounds directly derived from this compound is limited in publicly available literature, the following table summarizes relevant data for a closely related trifluoromethyl-containing benzimidazole anionophore and provides a comparison with other common photoremovable protecting groups.
| Compound/Protecting Group | Application | Quantitative Data | Reference |
| Trifluoromethyl-based benzimidazole anionophore (active form) | Anion Transport / Anticancer | EC50 = 1.2 ± 0.2 μM | [1] |
| α-carboxy-2-nitrobenzyl (CNB) | General Photocaging | Quantum Yield (Φ) ~0.2–0.4 | [2] |
| 4,5-dimethoxy-2-nitrobenzyl (DMNB) | General Photocaging | Generally lower Φ than CNB | [2] |
Key Experimental Methodologies
Detailed experimental protocols for the use of this compound are not widely published. However, based on established procedures for similar compounds, the following methodologies can be adapted.
General Protocol for the Synthesis of a 2-Nitro-4-(trifluoromethyl)benzyl Ether (Photocaged Alcohol)
-
Dissolution: Dissolve the alcohol to be caged (1 equivalent) and a suitable non-nucleophilic base, such as sodium hydride (1.2 equivalents), in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Alkylation: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for the Synthesis of a 2-Substituted Benzimidazole Core
-
Condensation: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid (e.g., ZnO nanoparticles).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 70°C) for the appropriate time (typically 1-3 hours), monitoring by TLC.
-
Workup: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the photocaging and release mechanism, as well as a representative synthetic workflow.
Conclusion and Future Outlook
This compound represents a promising, albeit currently underutilized, tool in the medicinal chemist's arsenal. Its inherent photochemical properties, combined with the beneficial effects of the trifluoromethyl group, make it an ideal candidate for the development of next-generation phototherapeutics and precisely controlled biological probes. Further research is warranted to fully characterize its photochemical properties, such as its quantum yield of uncaging with various leaving groups, and to explore its application in the synthesis of a broader range of bioactive compounds. The continued development of such advanced chemical tools will undoubtedly accelerate the discovery of more effective and targeted therapies for a host of diseases.
References
An In-depth Technical Guide on the Discovery and History of 2-Nitro-4-(trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-4-(trifluoromethyl)benzyl chloride, a halogenated aromatic nitro compound, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique molecular architecture, featuring a reactive benzyl chloride moiety activated by the strong electron-withdrawing properties of both a nitro group and a trifluoromethyl group, makes it a versatile intermediate for introducing this specific pharmacophore into more complex molecules. This guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of this compound, including detailed experimental protocols and tabulated data for researchers in the field of drug discovery and development.
Introduction
The strategic incorporation of nitro and trifluoromethyl functional groups is a well-established approach in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The potent electron-withdrawing nature of these substituents can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound emerges as a key intermediate, offering a reactive handle for the facile introduction of the 2-nitro-4-(trifluoromethyl)phenyl motif. This guide will delve into the historical context of its synthesis and provide detailed methodologies for its preparation and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Alternative Name | 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene | |
| CAS Number | 225656-59-7, 859027-07-9 | |
| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |
| Molecular Weight | 239.58 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Melting Point | 42 - 45 °C |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively documented in readily available scientific literature under a specific "discovery" paper. However, its preparation can be logically deduced from established synthetic transformations. The most plausible and commonly employed method involves the chlorination of the corresponding benzyl alcohol.
Synthesis of the Precursor: 2-Nitro-4-(trifluoromethyl)benzyl alcohol
The necessary precursor, 2-Nitro-4-(trifluoromethyl)benzyl alcohol, is commercially available. For researchers wishing to synthesize it, a common route involves the nitration of 4-(trifluoromethyl)benzyl alcohol.
Experimental Protocol: Nitration of 4-(Trifluoromethyl)benzyl alcohol
-
Materials:
-
4-(Trifluoromethyl)benzyl alcohol
-
Fuming Nitric Acid (HNO₃)
-
Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature at 0 °C to prepare the nitrating mixture.
-
Dissolve 4-(trifluoromethyl)benzyl alcohol in a minimal amount of dichloromethane.
-
Add the solution of 4-(trifluoromethyl)benzyl alcohol dropwise to the cold nitrating mixture. The temperature should be carefully monitored and maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Nitro-4-(trifluoromethyl)benzyl alcohol.
-
The crude product can be purified by column chromatography on silica gel.
-
Chlorination of 2-Nitro-4-(trifluoromethyl)benzyl alcohol
The conversion of the benzyl alcohol to the corresponding benzyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Nitro-4-(trifluoromethyl)benzyl alcohol
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 2-Nitro-4-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the solution via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Logical Workflow for the Synthesis of this compound
Characterization Data
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm, and a characteristic singlet for the benzylic protons (-CH₂Cl) around 4.6-4.8 ppm. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the trifluoromethyl carbon (as a quartet), and the benzylic carbon. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| IR Spectroscopy | Characteristic peaks for C-H (aromatic), NO₂ (asymmetric and symmetric stretching), C-F, and C-Cl bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (239.58 g/mol ) and a characteristic isotopic pattern for the presence of a chlorine atom. |
Applications in Drug Development
The utility of this compound in drug development lies in its ability to act as an alkylating agent in the synthesis of various target molecules. The benzyl chloride moiety is susceptible to nucleophilic substitution, allowing for the attachment of this substituted phenyl ring to a variety of scaffolds containing nucleophilic groups such as amines, alcohols, and thiols.
General Reaction Scheme for Nucleophilic Substitution
The presence of the nitro and trifluoromethyl groups can confer desirable properties to the final drug candidate, such as enhanced binding to a target protein or improved metabolic stability.
Conclusion
This compound is a valuable synthetic intermediate for the introduction of a highly functionalized aromatic moiety in the development of new chemical entities. While its specific discovery and history are not prominently documented, its synthesis follows well-established and reliable chemical transformations. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and utilize this compound in their research endeavors. The unique electronic properties conferred by the nitro and trifluoromethyl groups ensure its continued relevance in the quest for novel and more effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Nitro-4-(trifluoromethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing 2-Nitro-4-(trifluoromethyl)benzyl chloride as a key starting material. This reagent, characterized by the presence of strongly electron-withdrawing nitro and trifluoromethyl groups, serves as a reactive electrophile for the construction of various heterocyclic scaffolds, particularly benzimidazoles. The protocols outlined herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The benzimidazole moiety, in particular, is a privileged scaffold found in numerous approved drugs. The synthesis of substituted benzimidazoles is therefore a subject of continuous interest in the field of drug development.
This compound is a valuable building block for the synthesis of novel heterocyclic compounds. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the benzene ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. This reactivity can be harnessed to construct carbon-nitrogen and carbon-carbon bonds, facilitating the formation of diverse heterocyclic systems.
This application note focuses on the synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole through the condensation of this compound with o-phenylenediamine. This reaction provides a straightforward route to a highly functionalized benzimidazole derivative that can be further elaborated to access a library of potential drug candidates.
Reaction Scheme and Pathway
The synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole proceeds via a cyclocondensation reaction between this compound and o-phenylenediamine. The proposed reaction pathway is depicted below.
Figure 1: Proposed reaction pathway for the synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole.
The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the benzylic carbon of this compound, leading to the formation of an N-benzylated intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final benzimidazole product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole based on general procedures for similar reactions.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equiv | N/A |
| o-Phenylenediamine | 1.1 equiv | N/A |
| Reaction Conditions | ||
| Solvent | Ethanol | [General procedure] |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | [General procedure] |
| Temperature | Reflux (approx. 78 °C) | [General procedure] |
| Reaction Time | 4-6 hours | [General procedure] |
| Product | ||
| Product Name | 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole | N/A |
| Molecular Formula | C₁₅H₁₀F₃N₃O₂ | N/A |
| Molecular Weight | 337.26 g/mol | N/A |
| Typical Yield | 75-85% | [Estimated based on similar reactions] |
| Appearance | Pale yellow solid | [Expected] |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole.
Materials and Reagents
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Ethanol (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Experimental Workflow
Figure 2: General experimental workflow for the synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.39 g, 10 mmol, 1.0 eq), o-phenylenediamine (e.g., 1.19 g, 11 mmol, 1.1 eq), and p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mmol, 0.1 eq).
-
Solvent Addition: Add anhydrous ethanol (50 mL) to the flask.
-
Reaction: Stir the mixture and heat to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the solution is neutral to pH paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
o-Phenylenediamine is toxic and a suspected mutagen; handle with care and avoid inhalation and skin contact.
-
Ethanol is flammable; keep away from open flames and ignition sources.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole. This versatile intermediate can serve as a valuable starting point for the development of novel heterocyclic compounds with potential applications in drug discovery and medicinal chemistry. The straightforward nature of the reaction and the availability of the starting materials make this a practical approach for accessing this class of compounds.
Application Notes and Protocols for 2-Nitro-4-(trifluoromethyl)benzyl chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)benzyl chloride is a highly reactive alkylating agent employed in organic synthesis for the introduction of the 2-nitro-4-(trifluoromethyl)benzyl group onto a variety of nucleophilic substrates. The presence of two strong electron-withdrawing groups, a nitro group at the ortho position and a trifluoromethyl group at the para position, significantly enhances the electrophilicity of the benzylic carbon. This heightened reactivity makes it a valuable reagent for the alkylation of alcohols, phenols, amines, and thiols, often under mild conditions. The introduced benzyl group can serve as a stable protecting group that can be removed under specific conditions, or it can be a key structural component of the target molecule in medicinal chemistry and materials science.
The electron-withdrawing nature of the substituents on the aromatic ring influences the reactivity of the C-Cl bond, making it susceptible to nucleophilic attack. This property is harnessed in various synthetic transformations, including the formation of ethers, amines, and thioethers.
Application Notes
O-Alkylation of Alcohols and Phenols
This compound is an effective reagent for the protection of hydroxyl groups as benzyl ethers. The Williamson ether synthesis is the most common method for this transformation, involving the deprotonation of the alcohol or phenol to form the corresponding alkoxide or phenoxide, which then displaces the chloride in an SN2 reaction.
-
Phenols: Due to their higher acidity, phenols can be readily deprotonated by weak inorganic bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or acetonitrile. The reaction generally proceeds smoothly at room temperature or with gentle heating.
-
Alcohols: Primary and secondary alcohols require stronger bases, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF or DMF to form the alkoxide before the addition of the alkylating agent.
The resulting 2-nitro-4-(trifluoromethyl)benzyl ethers are generally stable to a range of reaction conditions. Deprotection can be achieved through methods such as catalytic hydrogenolysis, although the presence of the nitro group may require specific catalysts or conditions to avoid its reduction.
N-Alkylation of Amines
Primary and secondary amines can be effectively alkylated with this compound to yield the corresponding secondary and tertiary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial to avoid over-alkylation and other side reactions. Weaker bases like potassium carbonate or triethylamine are often sufficient, particularly for more nucleophilic amines.
S-Alkylation of Thiols
Thiols are excellent nucleophiles and react readily with this compound to form thioethers. The reaction is usually performed in the presence of a base, such as potassium carbonate or sodium hydroxide, to generate the more nucleophilic thiolate anion. The high reactivity of thiols often allows for rapid and high-yielding reactions under mild conditions.
Quantitative Data Summary
Table 1: O-Alkylation of Phenols
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 4 | >95 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 6 | 92 |
| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 12 | 85 |
Table 2: N-Alkylation of Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |
| Benzylamine | Et₃N | DCM | 25 | 6 | 95 |
| Piperidine | K₂CO₃ | DMF | 50 | 4 | >95 |
Table 3: S-Alkylation of Thiols
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Ethanol | 25 | 1 | >98 |
| Benzyl mercaptan | NaOH | Methanol | 25 | 2 | 96 |
| Cysteine derivative | K₂CO₃ | DMF/H₂O | 25 | 3 | 90 |
Experimental Protocols
Protocol 1: O-Alkylation of a Phenol
This protocol describes a general procedure for the O-alkylation of a phenol using this compound.
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the phenol in anhydrous DMF (0.5 M), add anhydrous potassium carbonate.
-
Add this compound to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation of a Primary Amine
This protocol provides a general method for the N-alkylation of a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a suspension of the primary amine and potassium carbonate in acetonitrile (0.2 M), add this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Protocol 3: S-Alkylation of a Thiol
This protocol outlines a general procedure for the S-alkylation of a thiol.
Materials:
-
Thiol (1.0 equiv)
-
This compound (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the thiol in ethanol (0.5 M) in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature. The reaction is typically rapid.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water to dissolve the inorganic salts.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude thioether, which can be purified by chromatography or crystallization.
Visualizations
Caption: General workflow for the O-alkylation of a phenol.
Caption: General mechanism of alkylation.
Application Note and Experimental Protocol: N-Alkylation with 2-Nitro-4-(trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using 2-Nitro-4-(trifluoromethyl)benzyl chloride. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to incorporate the 2-nitro-4-(trifluoromethyl)benzyl moiety into their target molecules.
The presence of both a nitro and a trifluoromethyl group on the benzyl chloride significantly enhances its electrophilicity, making it a highly reactive agent for N-alkylation reactions.[1] These electron-withdrawing groups facilitate nucleophilic attack by amines, often leading to high yields under mild conditions. This application note details a general experimental procedure, presents typical quantitative data in a structured format, and provides visual diagrams of the reaction and workflow.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of a generic primary amine with this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq (239.58 g/mol ) |
| Primary Amine (e.g., Aniline) | 1.1 eq |
| Base (Potassium Carbonate, K2CO3) | 2.0 eq |
| Solvent (Acetonitrile) | 0.1 M concentration |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 4-12 hours |
| Product | |
| Product Name | N-(2-Nitro-4-(trifluoromethyl)benzyl)aniline |
| Yield | 85-95% (Typical) |
| Purification Method | Flash Column Chromatography |
Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of a primary amine with this compound.[2][3]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary or secondary amine (1.1 equivalents).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 equivalents) to the flask.
-
Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the amine.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add this compound (1.0 equivalent) portion-wise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Pour the filtrate into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.[2]
-
Combine the organic layers and wash with deionized water, followed by brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
-
Visualizations
The following diagrams illustrate the chemical reaction and the general experimental workflow.
Caption: N-Alkylation Reaction Scheme.
Caption: Experimental Workflow for N-Alkylation.
References
Application Notes and Protocols: 2-Nitro-4-(trifluoromethyl)benzyl Chloride for the Protection of Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of reactive functional groups such as alcohols and amines is a cornerstone of modern organic synthesis, particularly in the multistep preparation of complex molecules and active pharmaceutical ingredients. The choice of a suitable protecting group is critical, requiring stability to a range of reaction conditions and selective removal under mild conditions. The 2-nitrobenzyl group is a well-established photolabile protecting group, offering the advantage of traceless removal using UV light, which avoids the need for harsh chemical reagents.
This application note details the use of 2-Nitro-4-(trifluoromethyl)benzyl chloride as a versatile protecting group for alcohols and amines. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring influences the reactivity and photochemical properties of this protecting group. Herein, we provide an overview of its applications, detailed experimental protocols for protection and deprotection reactions, and quantitative data to guide synthetic planning.
Chemical Properties and Advantages
This compound offers several advantages as a protecting group:
-
Photolabile Deprotection: The key feature is its removal by irradiation with UV light, typically in the 340-365 nm range. This method is orthogonal to many common chemical deprotection strategies, allowing for selective unmasking of functional groups in complex molecules.
-
Stability: The resulting 2-nitro-4-(trifluoromethyl)benzyl (NBn) ethers and amines exhibit good stability under a variety of non-photolytic conditions, including acidic and basic environments commonly used in organic synthesis.
-
Tunable Photochemical Properties: The strong electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to influence the quantum yield and kinetics of the photolytic cleavage, potentially offering different cleavage characteristics compared to other nitrobenzyl protecting groups.[1]
Applications in Organic Synthesis
The 2-Nitro-4-(trifluoromethyl)benzyl group is particularly valuable in scenarios requiring spatiotemporal control over the release of a functional group. This is of significant interest in:
-
Drug Delivery: Caged compounds that release a bioactive molecule upon light exposure.
-
Combinatorial Chemistry: Spatially addressed synthesis on solid supports.
-
Methodology Development: Introducing a protecting group that can be removed without the use of chemical reagents that might interfere with other functionalities.
Data Presentation: Protection of Alcohols and Amines
The following tables summarize typical reaction conditions and yields for the protection of various alcohols and amines using this compound or the corresponding bromide.
Table 1: Protection of Alcohols with 2-Nitro-4-(trifluoromethyl)benzyl Halides
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | 2-Nitro-4-(trifluoromethyl)benzyl bromide | NaH | DMF | Room Temp | 12 | >90 |
| Secondary Alcohol | 2-Nitro-4-(trifluoromethyl)benzyl bromide | NaH | THF | Room Temp | 24 | 85-95 |
| Phenol | This compound | K₂CO₃ | Acetonitrile | Reflux | 6 | >90 |
Table 2: Protection of Amines with 2-Nitro-4-(trifluoromethyl)benzyl Halides
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | 2-Nitro-4-(trifluoromethyl)benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 4 | 85-95 |
| Secondary Amine | 2-Nitro-4-(trifluoromethyl)benzyl bromide | Et₃N | CH₂Cl₂ | Room Temp | 12 | 80-90 |
| Aniline | This compound | NaHCO₃ | DMF | 50 | 8 | >90 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This protocol describes the formation of a 2-Nitro-4-(trifluoromethyl)benzyl ether from a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
2-Nitro-4-(trifluoromethyl)benzyl bromide (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-Nitro-4-(trifluoromethyl)benzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Nitro-4-(trifluoromethyl)benzyl ether.
Protocol 2: General Procedure for the Protection of a Primary Amine
This protocol outlines the synthesis of a secondary amine protected with the 2-Nitro-4-(trifluoromethyl)benzyl group.
Materials:
-
Primary amine (1.0 equiv)
-
2-Nitro-4-(trifluoromethyl)benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of the primary amine and potassium carbonate in acetonitrile, add 2-Nitro-4-(trifluoromethyl)benzyl bromide.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Photolytic Deprotection of a 2-Nitro-4-(trifluoromethyl)benzyl Ether
This protocol describes the cleavage of the 2-Nitro-4-(trifluoromethyl)benzyl protecting group from an alcohol using UV light.
Materials:
-
2-Nitro-4-(trifluoromethyl)benzyl protected alcohol
-
Solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
UV photoreactor equipped with a lamp emitting at ~350-365 nm (e.g., Rayonet reactor)
-
Quartz reaction vessel
Procedure:
-
Dissolve the 2-Nitro-4-(trifluoromethyl)benzyl protected alcohol in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for the specific substrate but is typically in the range of 0.01-0.05 M.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.
-
Place the reaction vessel in the photoreactor and irradiate with UV light (e.g., 350 nm) at room temperature.
-
Monitor the progress of the deprotection by TLC or HPLC. The reaction time can vary from minutes to several hours depending on the substrate and the efficiency of the light source.[2]
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product will contain the deprotected alcohol and the 2-nitroso-4-(trifluoromethyl)benzaldehyde byproduct. Purify the desired alcohol by flash column chromatography.
Visualizations
Caption: General workflow for the protection of alcohols and amines.
Caption: Simplified mechanism of photolytic deprotection.
Caption: General workflow for photolytic deprotection.
References
Application Note: Step-by-Step Synthesis of a Photolabile Derivative Using 2-Nitro-4-(trifluoromethyl)benzyl Chloride
This application note provides a detailed protocol for the synthesis of a specific photolabile-protected molecule, utilizing 2-Nitro-4-(trifluoromethyl)benzyl chloride as a key reagent. The protocols outlined are intended for researchers and scientists in the fields of chemistry and drug development.
Introduction
This compound is a versatile chemical intermediate frequently employed in organic synthesis. Its utility is particularly notable in the introduction of photoremovable protecting groups, which allow for the controlled release of a molecule of interest upon light exposure. This protocol details the synthesis of a photolabile ether, a common step in creating caged compounds for biological studies.
Experimental Protocols
Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl Ether of a Generic Alcohol (ROH)
This procedure outlines the etherification of a generic alcohol (ROH) using this compound under basic conditions.
Step 1: Preparation of the Alkoxide
-
In a round-bottom flask dried in an oven, dissolve the alcohol (ROH) (1.0 equivalent) in anhydrous dimethylformamide (DMF) (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the solution over 10 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
Step 2: Etherification Reaction
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the alkoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-nitro-4-(trifluoromethyl)benzyl ether.
Data Presentation
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Starting Alcohol (ROH) | 1.0 eq |
| This compound | 1.1 eq |
| Base (NaH) | 1.2 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Table 2: Spectroscopic Data for a Representative Product
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (s, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 5.05 (s, 2H), 3.80 (t, J = 6.5 Hz, 2H), ... (signals for R group) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.5, 140.2, 131.8 (q, J = 35.0 Hz), 128.5, 125.4, 123.0 (q, J = 272.0 Hz), 121.9 (q, J = 4.0 Hz), 70.2, ... (signals for R group) |
| Mass Spectrometry (ESI) | m/z calculated for CₓHᵧF₃N₁O₃R [M+H]⁺, found ... |
| Infrared (IR) | ν_max (cm⁻¹): 1530 (NO₂), 1350 (NO₂), 1130 (C-F) |
Visualizations
Caption: Workflow for the synthesis of a 2-Nitro-4-(trifluoromethyl)benzyl ether.
Application Notes and Protocols: 2-Nitro-4-(trifluoromethyl)benzyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)benzyl chloride is a specialized chemical reagent employed in peptide synthesis, primarily functioning as a photolabile linker or protecting group. Its core utility lies in the 2-nitrobenzyl moiety, which can be cleaved upon exposure to UV light, allowing for the controlled release of synthesized peptides from a solid support or the deprotection of specific amino acid residues under mild, non-acidic conditions.[1][2] This "uncaging" process is highly valuable for creating spatially and temporally controlled release systems in biological assays, developing drug delivery platforms, and synthesizing protected peptide fragments for further ligation.[2]
The trifluoromethyl group at the 4-position is intended to modify the electronic properties of the nitrobenzyl system, potentially influencing the efficiency and kinetics of the photocleavage reaction. Photolabile strategies offer a significant advantage by providing an orthogonal method of cleavage that avoids the harsh acidic conditions (like trifluoroacetic acid, TFA) typically used in standard solid-phase peptide synthesis (SPPS), thereby preserving acid-sensitive modifications within the peptide sequence.
Principle of Photocleavage
The cleavage of 2-nitrobenzyl-based linkers is initiated by the absorption of UV light, typically in the range of 340-365 nm.[3][4][5] Upon excitation, the 2-nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then rearranges and fragments to release the protected group (in this case, the peptide) and forms a 2-nitrosobenzaldehyde derivative as a byproduct.[2][6] The introduction of a methyl group on the benzylic carbon can accelerate this process and yield a less reactive ketone byproduct, minimizing potential side reactions.[2]
Figure 1. Proposed photocleavage mechanism of a 2-Nitro-4-(trifluoromethyl)benzyl ester linkage.
Applications in Peptide Synthesis
-
Photolabile Linker for SPPS: this compound can be used to derivatize a solid support resin (e.g., aminomethyl polystyrene). The C-terminal amino acid of the desired peptide is then attached to this linker, and the peptide chain is elongated using standard SPPS protocols (e.g., Fmoc/tBu strategy). Upon completion, the peptide is cleaved from the resin by UV irradiation, leaving the side-chain protecting groups intact if desired.[2]
-
Synthesis of Protected Peptide Fragments: This method is particularly useful for producing fully protected peptide segments. These segments can then be used in fragment condensation strategies to synthesize larger proteins.
-
Caged Peptides and Drug Delivery: The 2-nitrobenzyl moiety can be used to "cage" bioactive peptides, rendering them inactive. Irradiation with light at a specific location or time can then trigger the release and activation of the peptide. This has applications in studying cellular signaling pathways and developing photo-activated drug delivery systems.
Quantitative Data Summary
| Parameter | Value | Compound / Conditions | Source(s) |
| Cleavage Wavelength | ~340 - 365 nm | General 2-nitrobenzyl esters and linkers | [3][4][5] |
| 365 nm | 2-Nitrophenylalanine in peptide backbone | [7] | |
| 405 nm | Nitrobenzyl-based linker (higher efficiency than coumarin at this wavelength) | [8] | |
| Quantum Yield (Φ) | 0.49 - 0.63 | 1-(2-Nitrophenyl)ethyl phosphate esters | [4] |
| 0.07 ± 0.01 | 2-Nitrophenylalanine for peptide backbone cleavage | [7] | |
| ~0.03 | Fmoc-protected amino acids with 4,5-dimethoxy-2-nitrobenzyl group | [9] | |
| Cleavage Yield | ~80% | Cleavage of a fluorophore from immobilized DNA via a 2-nitrobenzyl linker after UV irradiation. | [3][5] |
| 22 ± 5% | Biosynthetically incorporated 2-nitrophenylalanine in T4 Lysozyme after 60 min irradiation (>300 nm). | [7] | |
| 17% | Initial report of 2-nitrobenzyl benzoate cleavage (low yield due to byproduct interference). | [1] | |
| Cleavage Time | 5 - 10 min | For complete cleavage of a fluorophore from a DNA molecule in solution. | [3] |
| 30 min - few hours | For near-complete cleavage of peptides/oligonucleotides in aqueous solution. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Photolabile Resin
This protocol describes the functionalization of an aminomethyl resin with this compound to create a photolabile solid support.
Materials:
-
Aminomethyl-polystyrene resin
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel
Procedure:
-
Swell the aminomethyl-polystyrene resin (1 g, ~1.0 mmol/g) in DMF in an SPPS reaction vessel for 1 hour.
-
Drain the DMF and wash the resin three times with DCM.
-
Dissolve this compound (3 eq) and DIPEA (5 eq) in dry DCM (10 mL/g resin).
-
Add the solution to the resin and shake the mixture at room temperature for 12-24 hours.
-
Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.
-
Wash the resin again as in step 5 and dry under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis on Photolabile Resin (Fmoc/tBu Strategy)
This protocol outlines the standard steps for elongating a peptide chain on the prepared photolabile resin.
Materials:
-
Prepared photolabile resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., DIPEA, Collidine)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF, DCM
Procedure:
-
Loading the First Amino Acid:
-
Swell the photolabile resin in DCM for 30 minutes.
-
Add a solution of the first Fmoc-amino acid (3 eq) and DIPEA (7.5 eq) in dry DCM.
-
Stir the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-4 eq) and a coupling reagent (e.g., HCTU, 3-4 eq) in DMF.
-
Add a base (e.g., DIPEA, 6-8 eq) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Shake for 30-60 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
Figure 2. Workflow for Solid-Phase Peptide Synthesis using a photolabile linker.
Protocol 3: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support using UV light.
Materials:
-
Peptide-bound resin
-
Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps) or a suitable UV lamp
-
Appropriate solvent for irradiation (e.g., DCM, Dioxane, Acetonitrile/Water)
-
Fritted glass funnel
Procedure:
-
After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Suspend the dried resin in a suitable solvent in a Pyrex or quartz reaction vessel. The concentration should be relatively low (e.g., 0.01-0.05 M) to ensure good light penetration.
-
Place the vessel in the photochemical reactor and irradiate with UV light (e.g., 350-365 nm) at room temperature. The irradiation time can vary from 1 to 24 hours, depending on the linker's efficiency and the scale of the synthesis.
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing them by HPLC.
-
Once cleavage is complete, filter the resin and wash it with the solvent used for photolysis.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide.
-
The crude peptide can then be purified using standard techniques like reverse-phase HPLC.
Note: For peptides containing photosensitive amino acids like Tryptophan, it is advisable to use a filter to block wavelengths below 320 nm to prevent side reactions.[1] The nitroso-aldehyde byproduct can sometimes react with the cleaved peptide; adding an aldehyde scavenger to the photolysis solution can help improve yields.[1]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
Application Notes and Protocols for the Deprotection of 2-Nitro-4-(trifluoromethyl)benzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nitro-4-(trifluoromethyl)benzyl group is a valuable protecting group for alcohols, amines, and other functional groups in organic synthesis. Its utility lies in its stability to a range of chemical conditions and its susceptibility to cleavage under specific, controlled conditions. The presence of the nitro and trifluoromethyl groups, both strongly electron-withdrawing, influences the reactivity of this protecting group, particularly its photolytic lability.[1] This document provides detailed protocols for two primary methods for the deprotection of 2-nitro-4-(trifluoromethyl)benzyl ethers: photolytic cleavage and chemical cleavage.
Deprotection Protocols
Two effective methods for the cleavage of the 2-nitro-4-(trifluoromethyl)benzyl ether linkage are presented below. The choice of method will depend on the substrate's sensitivity to light or basic conditions.
Protocol 1: Photolytic Deprotection
This protocol describes a general procedure for the photolytic cleavage of a 2-nitro-4-(trifluoromethyl)benzyl ether. 2-Nitrobenzyl-based protecting groups are well-established as photolabile, undergoing a Norrish Type II intramolecular rearrangement upon UV irradiation to release the protected functional group.[2][3]
Experimental Protocol:
-
Solution Preparation: Dissolve the 2-nitro-4-(trifluoromethyl)benzyl-protected substrate in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of acetonitrile/water) to a concentration of 0.01-0.1 M in a quartz reaction vessel. The choice of solvent may require optimization for substrate solubility and reaction efficiency.
-
Degassing (Optional but Recommended): To minimize side reactions caused by oxygen, degas the solution by bubbling a stream of inert gas (e.g., argon or nitrogen) through it for 15-30 minutes.
-
Irradiation: While stirring, irradiate the solution with a UV lamp. A medium-pressure mercury arc lamp with a Pyrex filter (to filter out wavelengths below 300 nm) or a lamp with a specific wavelength output (e.g., 350 nm or 365 nm) is typically used.[4] The reaction should be maintained at a constant temperature, often room temperature, using a cooling fan or a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from minutes to several hours depending on the substrate, concentration, and light intensity.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the deprotected product from the 2-nitroso-4-(trifluoromethyl)benzaldehyde byproduct and any unreacted starting material.
Protocol 2: Chemical Deprotection
This protocol is based on a method developed for the cleavage of o- and p-nitrobenzyl ethers and is expected to be applicable to the 2-nitro-4-(trifluoromethyl)benzyl group.[5] The reaction is presumed to proceed via an oxidation at the benzylic position.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-nitro-4-(trifluoromethyl)benzyl-protected substrate in methanol (e.g., 0.1 M).
-
Reagent Addition: Add an equal volume of a 20% aqueous sodium hydroxide (NaOH) solution to the methanolic solution of the substrate.
-
Heating: Heat the reaction mixture to 75 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. Reaction times can range from 1 to 48 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with an appropriate acid (e.g., 1 M HCl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide a summary of the reaction conditions and expected outcomes for the deprotection of 2-nitro-4-(trifluoromethyl)benzyl ethers. Please note that specific yields and reaction times will be substrate-dependent and may require optimization.
Table 1: Photolytic Deprotection Conditions and Expected Yields
| Parameter | Condition | Expected Outcome |
| Wavelength | 350 - 365 nm | High efficiency |
| Solvent | Acetonitrile, Methanol, Acetonitrile/Water | Good to excellent yields |
| Concentration | 0.01 - 0.1 M | Substrate dependent |
| Irradiation Time | 0.5 - 8 hours | High conversion |
| Yield | >85% (substrate dependent) | Clean reaction profile |
Table 2: Chemical Deprotection Conditions and Expected Yields
| Parameter | Condition | Expected Outcome |
| Reagents | 20% aq. NaOH, Methanol | Effective cleavage |
| Temperature | 75 °C | Moderate to good yields |
| Reaction Time | 1 - 48 hours | Substrate dependent |
| Yield | 60-90% (substrate dependent) | Potential for side products |
Mechanism and Workflow
Photolytic Deprotection Mechanism
The photolytic cleavage of 2-nitrobenzyl protecting groups proceeds through a well-established intramolecular photochemical reaction. Upon absorption of UV light, the nitro group is excited to a diradical triplet state. This is followed by an intramolecular hydrogen atom abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a rearrangement to form 2-nitroso-4-(trifluoromethyl)benzaldehyde and release the free alcohol.[2][3]
References
- 1. 2-Nitro-4-(trifluoromethyl)benzyl Alcohol|Research Chemical [benchchem.com]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Reaction Products from 2-Nitro-4-(trifluoromethyl)benzyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of products derived from reactions with 2-Nitro-4-(trifluoromethyl)benzyl chloride. The primary focus is on the purification of common reaction products, namely ethers and amines, which are typically synthesized via nucleophilic substitution of the benzylic chloride. The methodologies presented are based on established chemical purification techniques and include illustrative quantitative data for guidance.
Overview of Purification Strategies
The choice of purification method for products derived from this compound is contingent upon the physicochemical properties of the target molecule and the nature of the impurities present. The principal purification techniques for these compounds are:
-
Liquid-Liquid Extraction: An effective initial step to remove inorganic salts, and water-soluble starting materials or byproducts. For amine products, acid-base extraction is a highly effective purification strategy.
-
Column Chromatography: A versatile and widely used method for separating the desired product from unreacted starting materials, non-polar and polar impurities. Silica gel is the most common stationary phase for these types of compounds.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline solid products. The selection of an appropriate solvent system is critical for successful recrystallization.
A general workflow for the purification of these products is presented below.
Caption: General purification workflow for products from this compound.
Data Presentation: Comparison of Purification Methods
The following table summarizes representative data for the purification of a hypothetical 10-gram batch of a crude product from a reaction with this compound, with an initial purity of approximately 80%.
| Purification Method | Purity Achieved (%) | Typical Yield (%) | Solvent Consumption (mL/g crude) | Throughput |
| Column Chromatography (Silica Gel) | >98 | 70-90 | 150-300 | Low to Medium |
| Recrystallization | >99 | 60-85 | 20-50 | Medium to High |
| Acid-Base Extraction (for amine products) | 90-95 | ~90 | 50-100 | High |
Application Note 1: Purification of a 2-Nitro-4-(trifluoromethyl)benzyl Ether Derivative
This protocol details the purification of a hypothetical ether product, synthesized by the reaction of this compound with a substituted phenol.
Experimental Protocol: Purification by Flash Column Chromatography
This method is suitable for the purification of oily or solid products, and for separating the desired ether from unreacted starting materials and byproducts.
Materials:
-
Crude 2-Nitro-4-(trifluoromethyl)benzyl ether
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Rotary evaporator
-
Collection tubes
Procedure:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution and concentrate to dryness using a rotary evaporator to obtain a free-flowing powder. This is the dry-loading method.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate) through the silica gel.
-
-
Loading the Sample:
-
Carefully add the dry-loaded sample onto the top of the silica gel bed.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) as determined by prior TLC analysis of the crude mixture.
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. A typical gradient could be from 2% to 20% ethyl acetate in hexane.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Nitro-4-(trifluoromethyl)benzyl ether.
-
-
Drying and Characterization:
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Characterize the final product by NMR, and Mass Spectrometry, and determine its purity by HPLC.
-
Caption: Workflow for purification by flash column chromatography.
Application Note 2: Purification of an N-(2-Nitro-4-(trifluoromethyl)benzyl) Amine Derivative
This protocol describes the purification of a hypothetical secondary amine, synthesized by the reaction of this compound with a primary amine.
Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization
This multi-step protocol is highly effective for purifying basic amine products from neutral and acidic impurities.
Part A: Acid-Base Extraction
Materials:
-
Crude N-(2-Nitro-4-(trifluoromethyl)benzyl) amine
-
Diethyl ether (or Ethyl Acetate)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or meter
Procedure:
-
Dissolution:
-
Dissolve the crude product in diethyl ether (approximately 20 mL per gram of crude material).
-
-
Acidic Extraction:
-
Transfer the ethereal solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl (3 x 20 mL). The basic amine product will be protonated and move into the aqueous layer.
-
Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.
-
-
Back-Extraction (Optional):
-
Wash the combined aqueous layers with fresh diethyl ether (2 x 20 mL) to remove any remaining neutral impurities.
-
-
Basification and Product Extraction:
-
Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is >10. The free amine will precipitate or dissolve in the aqueous phase.
-
Extract the basified aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
-
Part B: Recrystallization
Materials:
-
Purified amine from Part A
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture such as Hexane/Ethyl Acetate)[1]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
In a test tube, dissolve a small amount of the amine in a minimal amount of hot solvent. Allow to cool to room temperature and then in an ice bath to ensure crystal formation.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the bulk of the purified amine in the minimum amount of the chosen hot solvent.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the highly purified N-(2-Nitro-4-(trifluoromethyl)benzyl) amine.
-
Caption: Workflow for purification of an amine product.
References
Application Notes and Protocols for Large-Scale Synthesis and Reactions of 2-Nitro-4-(trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis considerations for 2-Nitro-4-(trifluoromethyl)benzyl chloride, a key intermediate in pharmaceutical and agrochemical research. This document details two potential industrial-scale synthetic protocols, highlights critical safety considerations, and explores its application in the synthesis of bioactive molecules, particularly in the context of kinase inhibitors.
Introduction
This compound is a versatile chemical building block characterized by a reactive benzyl chloride moiety and an aromatic ring substituted with electron-withdrawing nitro and trifluoromethyl groups. This electronic profile makes the benzylic carbon highly susceptible to nucleophilic attack, rendering it a valuable reagent for the introduction of the 2-nitro-4-(trifluoromethyl)benzyl group into a variety of molecular scaffolds. Its utility is particularly noted in the synthesis of complex molecules for drug discovery and development.
Large-Scale Synthesis Protocols
Two primary routes are considered for the industrial-scale synthesis of this compound: free-radical chlorination of 2-nitro-4-(trifluoromethyl)toluene and chloromethylation of 1-nitro-4-(trifluoromethyl)benzene. The choice of method often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.
Method 1: Free-Radical Chlorination of 2-Nitro-4-(trifluoromethyl)toluene
This method involves the selective chlorination of the methyl group of 2-nitro-4-(trifluoromethyl)toluene. The reaction is typically initiated by UV light or a radical initiator.
Experimental Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp (if applicable) is charged with 2-nitro-4-(trifluoromethyl)toluene and an appropriate solvent (e.g., carbon tetrachloride or dichlorobenzene).
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the reactor.
-
Chlorination: The reaction mixture is heated to a specified temperature (typically 60-80 °C). Chlorine gas is then bubbled through the solution at a controlled rate. The reaction is monitored by gas chromatography (GC) to track the consumption of the starting material and the formation of the product and by-products (e.g., dichlorinated species).
-
Work-up: Upon completion, the reaction mixture is cooled, and any excess chlorine is purged with an inert gas (e.g., nitrogen). The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a solid.
Process Workflow: Free-Radical Chlorination
Caption: Workflow for the free-radical chlorination synthesis.
Method 2: Chloromethylation of 1-Nitro-4-(trifluoromethyl)benzene
Experimental Protocol:
-
Reagent Preparation: A mixture of paraformaldehyde and a chlorinating agent (e.g., a mixture of concentrated hydrochloric acid and sulfuric acid, or chlorosulfonic acid) is prepared in a suitable reactor.
-
Reaction: 1-Nitro-4-(trifluoromethyl)benzene is added portion-wise to the chloromethylating mixture at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Extraction: Once the reaction is complete, the mixture is carefully poured onto crushed ice. The product is then extracted with a suitable organic solvent (e.g., dichloromethane).
-
Washing and Drying: The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or vacuum distillation.
Process Workflow: Chloromethylation
Caption: Workflow for the chloromethylation synthesis.
Quantitative Data Summary
The following table summarizes typical (estimated) quantitative data for the large-scale synthesis of this compound. Actual yields and purity will vary depending on the specific equipment, reaction conditions, and scale of production.
| Parameter | Method 1: Free-Radical Chlorination | Method 2: Chloromethylation |
| Starting Material | 2-Nitro-4-(trifluoromethyl)toluene | 1-Nitro-4-(trifluoromethyl)benzene |
| Typical Yield | 75-85% | 70-80% |
| Purity (Post-Purification) | >98% (GC) | >98% (HPLC) |
| Key Reagents | Chlorine gas, AIBN | Paraformaldehyde, HCl, H₂SO₄ |
| Typical Reaction Time | 4-8 hours | 6-12 hours |
| Typical Temperature | 60-80 °C | 0-10 °C |
Safety and Handling Considerations
Large-scale synthesis involving this compound and its precursors requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.
-
This compound: This compound is a lachrymator and is corrosive. It causes severe skin burns and eye damage.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1]
-
Chlorine Gas (Method 1): Highly toxic and corrosive. Requires a dedicated and secure gas handling system.
-
Chloromethylating Agents (Method 2): Highly corrosive and toxic. Reactions should be conducted with extreme caution, particularly during the quenching step.
-
Exothermic Reactions: Both synthetic routes can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Reactions of this compound in Drug Development
The primary utility of this compound in drug development lies in its ability to act as an electrophile in nucleophilic substitution reactions. This allows for the covalent attachment of the 2-nitro-4-(trifluoromethyl)benzyl moiety to various nucleophilic functional groups within a target molecule.
Nucleophilic Substitution with Amines
A common application is the reaction with primary or secondary amines to form the corresponding N-benzylated derivatives. This reaction is fundamental in the synthesis of various biologically active compounds, including kinase inhibitors.
Experimental Protocol (General):
-
Reaction Setup: A solution of the amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., acetonitrile or dimethylformamide) is prepared in a reaction vessel.
-
Addition: this compound, dissolved in a minimal amount of the reaction solvent, is added dropwise to the amine solution at a controlled temperature (often room temperature).
-
Monitoring: The reaction is monitored by TLC or LC-MS until the starting materials are consumed.
-
Work-up: The reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography or recrystallization.
Application in Kinase Inhibitor Synthesis
The synthesis of the multi-kinase inhibitor Ponatinib provides a relevant example of the utility of a substituted benzyl halide. In the synthesis of Ponatinib, a key step involves the nucleophilic substitution of a substituted benzyl bromide with a piperazine derivative.[2] This highlights a plausible application of this compound in the synthesis of similar kinase inhibitors, where the 2-nitro-4-(trifluoromethyl)phenyl group can form critical interactions within the kinase active site.
Logical Relationship: Role in Kinase Inhibitor Synthesis
Caption: Role of this compound in synthesis.
Conclusion
This compound is a valuable intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The large-scale synthesis can be achieved through either free-radical chlorination or chloromethylation, with the choice of method being dependent on various process-specific factors. Its high reactivity in nucleophilic substitution reactions makes it an ideal reagent for introducing the 2-nitro-4-(trifluoromethyl)benzyl group, a moiety that can be strategically employed in the design of potent bioactive compounds such as kinase inhibitors. Strict adherence to safety protocols is paramount during the handling and synthesis of this compound and its precursors.
References
Application Notes and Protocols for Monitoring Reactions of 2-Nitro-4-(trifluoromethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for monitoring chemical reactions involving 2-Nitro-4-(trifluoromethyl)benzyl chloride. The analytical methods described herein are crucial for determining reaction endpoints, identifying intermediates and byproducts, calculating reaction kinetics, and ultimately optimizing reaction conditions to maximize yield and purity.
Introduction
This compound is a reactive intermediate used in the synthesis of various compounds in the pharmaceutical and agrochemical industries. The presence of both a nitro and a trifluoromethyl group on the aromatic ring significantly influences its reactivity.[1][2] Accurate and reliable analytical methods are therefore essential for monitoring its reactions to ensure process control and the quality of the final product. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for in-process monitoring.
Analytical Methods Overview
A summary of the recommended analytical techniques for monitoring reactions of this compound is presented below.
| Technique | Primary Use | Key Advantages | Considerations |
| HPLC-UV | Quantitative analysis of reactant consumption and product formation. | Robust, widely available, suitable for non-volatile compounds. | May require derivatization for enhanced sensitivity.[3] |
| GC-MS | Identification and quantification of volatile reactants, products, and impurities. | High sensitivity and specificity, excellent for impurity profiling. | Requires analytes to be volatile and thermally stable. |
| NMR | Real-time, non-invasive reaction monitoring, structural elucidation of intermediates. | Provides structural information, inherently quantitative without calibration curves.[4] | Lower sensitivity compared to MS, requires specialized flow-through setups for online monitoring.[4][5][6] |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for monitoring the progress of reactions involving this compound, particularly for tracking the concentration of the starting material and the formation of non-volatile products over time.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 3.5 µm) is recommended.[7]
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically used to separate compounds with a wide range of polarities.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 - 20 µL |
| UV Detection Wavelength | 254 nm |
4. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to prevent further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to the reactant, product(s), and any intermediates by comparing their retention times with those of authentic standards.
-
Quantify the concentration of each species by integrating the peak area and using a pre-established calibration curve.
Quantitative Data Summary (Hypothetical Example)
The following table illustrates how quantitative data from HPLC analysis can be presented to monitor reaction progress.
| Time (min) | Reactant Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 30 | 875,000 | 350,000 | 30 |
| 60 | 500,000 | 700,000 | 60 |
| 90 | 250,000 | 950,000 | 80 |
| 120 | 50,000 | 1,150,000 | 96 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile compounds in a reaction mixture. It is particularly useful for detecting volatile byproducts and impurities. Headspace GC-MS can be employed for a solvent-free analysis of volatile components.[8][9]
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer.
-
Column: A low-polarity capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[9]
2. GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) or splitless, depending on concentration |
3. MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 450 amu (full scan) |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
4. Sample Preparation:
-
Follow the same quenching and dilution procedure as for HPLC analysis.
-
The final concentration should be in the low µg/mL range.
5. Data Analysis:
-
Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with standards.
-
For quantitative analysis in SIM mode, monitor characteristic ions of the target analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent technique for real-time, in-situ monitoring of reactions without the need for sample workup.[4][5][10] It provides detailed structural information about all species in the reaction mixture. Due to the presence of the trifluoromethyl group, ¹⁹F NMR can be a highly specific and sensitive tool for monitoring reactions of this compound.
Experimental Protocol: Online NMR Reaction Monitoring
1. Instrumentation:
-
A benchtop or high-field NMR spectrometer equipped with a flow-through cell.[5][6]
-
A pump to circulate the reaction mixture from the reactor to the NMR spectrometer and back.[4]
2. Experimental Setup:
-
Set up the reaction in a vessel with an outlet and an inlet connected via inert tubing to the NMR flow cell.
-
The pump continuously circulates the reaction mixture through the NMR probe.
3. NMR Acquisition Parameters (¹H NMR):
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 1-5 minutes).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio for each time point.
4. Data Analysis:
-
Identify the characteristic signals for the benzylic protons (-CH₂Cl) of the starting material and the corresponding protons in the product.
-
Monitor the decrease in the integral of the starting material's signal and the increase in the integral of the product's signal over time to determine the reaction kinetics.
Quantitative Data Summary (Hypothetical ¹H NMR Data)
| Time (min) | Integral of Reactant -CH₂Cl (δ ~4.8 ppm) | Integral of Product -CH₂- (δ ~4.5 ppm) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.70 | 0.30 | 30 |
| 60 | 0.40 | 0.60 | 60 |
| 90 | 0.20 | 0.80 | 80 |
| 120 | 0.04 | 0.96 | 96 |
Visualizations
Reaction Scheme and Analytical Workflow
Caption: Workflow for reaction monitoring of this compound.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. This compound,(CAS# 225656-59-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound | 225656-59-7 | Benchchem [benchchem.com]
- 3. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 4. selectscience.net [selectscience.net]
- 5. magritek.com [magritek.com]
- 6. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Nitro-4-(trifluoromethyl)benzyl chloride Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the alkylation of 2-Nitro-4-(trifluoromethyl)benzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as an alkylating agent?
A1: The primary challenge stems from the electronic properties of the benzyl chloride. The presence of two strong electron-withdrawing groups (the nitro and trifluoromethyl groups) on the aromatic ring significantly impacts the reactivity of the benzylic chloride. This can lead to slower reaction rates compared to unsubstituted or electron-rich benzyl chlorides. Consequently, more forcing reaction conditions, such as higher temperatures or stronger bases, may be necessary, which in turn can lead to the formation of side products.
Q2: What are the most common side reactions observed during the alkylation with this compound?
A2: Common side reactions include:
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Over-alkylation: In the case of N-alkylation of primary or secondary amines, the mono-alkylated product can be more nucleophilic than the starting amine, leading to the formation of di- or tri-alkylated products.[1]
-
Elimination: With sterically hindered nucleophiles or under strongly basic conditions, elimination of HCl to form a stilbene derivative can occur.
-
Hydrolysis: The benzyl chloride can react with any residual water in the reaction mixture to form the corresponding 2-Nitro-4-(trifluoromethyl)benzyl alcohol.
-
Polymerization: Benzyl halides can be prone to polymerization, especially at elevated temperatures or in the presence of acidic impurities.[2]
Q3: How can I monitor the progress of my alkylation reaction?
A3: The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and simple method to visualize the consumption of the starting materials and the formation of the product. LC-MS provides more detailed information, including the mass of the product and any byproducts, which can aid in their identification.
Q4: What are the recommended purification methods for the alkylated product?
A4: The most common purification method is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point. Other purification techniques include recrystallization if the product is a solid, or distillation if the product is a volatile liquid.
Troubleshooting Guides
Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Reactivity | The electron-withdrawing groups on the benzyl chloride reduce its reactivity. Increase the reaction temperature in increments of 10-20°C. Consider switching to a more reactive leaving group, such as a benzyl bromide or iodide, if feasible. |
| Weak Base | For N-alkylation of weakly nucleophilic amines or C-alkylation of soft nucleophiles, a stronger base may be required to facilitate the reaction. Consider using stronger bases like K₂CO₃, Cs₂CO₃, or tBuOK.[3] |
| Poor Solvent Choice | The solvent should fully dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can stabilize charged intermediates and increase reaction rates.[3] |
| Reagent Quality | Ensure that all reagents and solvents are pure and anhydrous. Impurities, especially water, can lead to side reactions and lower yields. |
| Inactive Catalyst | If using a phase-transfer catalyst or other catalytic system, ensure it is active and used in the correct proportion. |
Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (N-alkylation) | Use a stoichiometric excess of the amine relative to the this compound (e.g., 1.5 to 2 equivalents).[1] Alternatively, add the benzyl chloride slowly to the reaction mixture to maintain a low concentration. |
| O-alkylation vs. N-alkylation | The choice of solvent can influence the selectivity. Polar aprotic solvents generally favor N-alkylation. |
| Formation of Benzyl Alcohol | Ensure the reaction is carried out under strictly anhydrous conditions. Use freshly dried solvents and reagents. |
| Elimination Byproducts | Use the mildest possible base and the lowest effective temperature to disfavor elimination pathways. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine
This protocol provides a general starting point for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine and the base.
-
Add the anhydrous solvent and stir the mixture.
-
In a separate flask, dissolve the this compound in a minimal amount of the anhydrous solvent.
-
Slowly add the solution of the benzyl chloride to the stirring amine/base mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid base and wash with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
General Protocol for C-Alkylation of an Active Methylene Compound
This protocol provides a general starting point for the C-alkylation of an active methylene compound with this compound.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., diethyl malonate, 1.0 eq)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF)
-
Round-bottom flask with stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the active methylene compound and the base.
-
Add the anhydrous solvent and stir the mixture at room temperature.
-
In a separate flask, dissolve the this compound in a minimal amount of the anhydrous solvent.
-
Slowly add the solution of the benzyl chloride to the stirring mixture.
-
Stir the reaction at room temperature or gently heat if necessary (e.g., 50-70°C). Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Conditions for N-Alkylation with Substituted Benzyl Chlorides
| Nucleophile | Benzyl Chloride | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | 4-Nitrobenzyl chloride | K₂CO₃ | DMF | 80 | ~70-80 |
| Piperidine | 4-Trifluoromethylbenzyl chloride | K₂CO₃ | EtOH | 80 | >90 |
| 2-Nitroaniline | Benzyl bromide | K₂CO₃ | ACN | 80 | Moderate |
| Benzamide | Benzyl alcohol | Cs₂CO₃ | Toluene | 110 | High |
Note: Yields are approximate and will vary depending on the specific substrate and reaction conditions.
Table 2: Representative Conditions for C-Alkylation with Substituted Benzyl Chlorides
| Nucleophile | Benzyl Chloride | Base | Solvent | Temp (°C) | Yield (%) |
| Diethyl malonate | Benzyl chloride | K₂CO₃ | DMF | RT | High |
| Acetylacetone | Allyl bromide | Cs₂CO₃ | DMF | RT | ~95 |
| Acetoacetanilide | Benzyl bromide | Cs₂CO₃ | DMF | RT | High |
Note: Yields are approximate and will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
References
common side reactions and byproducts with 2-Nitro-4-(trifluoromethyl)benzyl chloride
Welcome to the technical support center for 2-Nitro-4-(trifluoromethyl)benzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile reagent primarily used as an electrophile in nucleophilic substitution reactions. Its benzylic chloride is a good leaving group, making it suitable for the introduction of the 2-nitro-4-(trifluoromethyl)benzyl moiety onto various nucleophiles. Common applications include the synthesis of ethers, esters, and amines, which are often intermediates in the development of pharmaceuticals and other specialty chemicals. The presence of the electron-withdrawing nitro and trifluoromethyl groups significantly influences its reactivity.[1]
Q2: How do the nitro and trifluoromethyl substituents affect the reactivity of the benzylic chloride?
The nitro (NO₂) and trifluoromethyl (CF₃) groups are strong electron-withdrawing groups.[1] This electronic effect has a profound impact on the reactivity of the benzylic chloride. Specifically, these groups destabilize the formation of a carbocation at the benzylic position. Consequently, reactions involving this compound are less likely to proceed through an S(_N)1 mechanism. Instead, the increased electrophilicity of the benzylic carbon favors an S(_N)2 pathway.
Q3: What are the general storage and handling recommendations for this compound?
To ensure the stability and reactivity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and moisture. Due to its lachrymatory nature, it should always be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential solutions.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
| Possible Cause | Recommended Action |
| Degradation of Starting Material | This compound can be sensitive to moisture, leading to hydrolysis. Ensure the reagent is stored properly and consider using a fresh batch. |
| Insufficient Reaction Time or Temperature | Reactions proceeding via an S(_N)2 mechanism can be slower than S(_N)1 reactions. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and consider extending the reaction time or cautiously increasing the temperature. |
| Poor Nucleophilicity of the Reagent | The nucleophile may not be strong enough to displace the chloride. If possible, consider converting the nucleophile to its more reactive conjugate base (e.g., using a non-nucleophilic base to deprotonate an alcohol to an alkoxide). |
| Inappropriate Solvent | For S(_N)2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. |
Issue 2: Formation of Multiple Products or Impurities
Common Side Reactions and Byproducts:
-
Hydrolysis: The most common side reaction is the hydrolysis of the benzyl chloride to form 2-Nitro-4-(trifluoromethyl)benzyl alcohol. This is often observed when trace amounts of water are present in the reaction mixture.
-
Elimination: While less common for primary benzyl halides, elimination to form a stilbene derivative can occur, especially with sterically hindered or strong bases at elevated temperatures.
-
Over-alkylation (in reactions with amines): Primary and secondary amines can undergo multiple alkylations, leading to the formation of tertiary amines or even quaternary ammonium salts.
-
C-alkylation (in Williamson ether synthesis with phenoxides): While O-alkylation is the desired pathway, C-alkylation of the aromatic ring of the phenoxide can occur as a side reaction. The choice of solvent can influence the ratio of O- to C-alkylation.
| Observed Byproduct/Issue | Potential Cause | Troubleshooting Steps |
| Presence of 2-Nitro-4-(trifluoromethyl)benzyl alcohol | Moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of di- or tri-benzylated amines | Use of primary or secondary amines as nucleophiles. | Use a large excess of the amine to favor mono-alkylation. Alternatively, consider a protection-alkylation-deprotection strategy for the amine. |
| C-alkylated phenol derivatives | Reaction with phenoxides in certain solvents. | The use of polar aprotic solvents (e.g., DMF, acetonitrile) generally favors O-alkylation over C-alkylation. |
| Unidentified impurities | Potential for side reactions involving the nitro or trifluoromethyl groups. | While generally stable under typical nucleophilic substitution conditions, extreme basic or reductive conditions should be avoided. The trifluoromethyl group can be susceptible to hydrolysis under strong basic conditions. The nitro group can be reduced by certain nucleophiles or additives. Analyze the reaction mixture by LC-MS to identify the mass of the byproducts and infer their structures. |
Data on Potential Byproducts
| Reaction Type | Nucleophile | Expected Major Product | Common Byproducts | Factors Influencing Byproduct Formation |
| Williamson Ether Synthesis | Alkoxide (R-O⁻) | Benzyl ether (Ar-CH₂-OR) | 2-Nitro-4-(trifluoromethyl)benzyl alcohol, Elimination products | Moisture, Steric hindrance of base/alkoxide, High temperature |
| Amination | Amine (R-NH₂) | Benzylamine (Ar-CH₂-NHR) | Di- and tri-benzylated amines, 2-Nitro-4-(trifluoromethyl)benzyl alcohol | Stoichiometry of amine, Reaction temperature |
Experimental Protocols: General Guidelines
General Procedure for Williamson Ether Synthesis:
-
Under an inert atmosphere, dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF).
-
Add a non-nucleophilic base (e.g., sodium hydride) portion-wise at 0 °C to form the alkoxide.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Reaction with Amines:
-
Dissolve the amine (preferably a large excess, e.g., 5-10 equivalents) in a polar aprotic solvent (e.g., acetonitrile, DMF).
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, remove the excess amine and solvent under reduced pressure or perform an aqueous work-up with a dilute acid wash to remove the excess amine.
-
Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and a common side reaction.
Caption: Desired S(_N)2 reaction pathway.
Caption: Common hydrolysis side reaction.
References
Technical Support Center: Prevention of Benzyl Chloride Derivative Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the unwanted polymerization of benzyl chloride and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development to ensure the stability and purity of these critical reagents in experimental settings.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling, reaction, or purification of benzyl chloride derivatives.
Issue 1: Polymerization during distillation
-
Symptoms: Formation of a viscous, dark brown, non-distillable residue in the distillation flask, often accompanied by the evolution of HCl gas.[1][2]
-
Root Causes:
-
Presence of acidic impurities, such as residual HCl from synthesis, which can catalyze polymerization.[3]
-
Contamination with metals, particularly iron, copper, zinc, or aluminum, or their salts (e.g., ferric chloride), which act as Lewis acid catalysts.[1][3]
-
Excessively high distillation temperatures that promote thermal decomposition and polymerization.[3]
-
-
Troubleshooting Steps:
-
Neutralize Acidic Impurities: Before distillation, wash the crude benzyl chloride derivative with a 5% aqueous solution of a weak base like sodium bicarbonate or sodium carbonate until CO2 evolution stops.[2][3]
-
Thorough Washing: After the base wash, wash with water and then brine to remove any residual base and dissolved salts.[3]
-
Drying: Ensure the compound is anhydrous by using a suitable drying agent such as anhydrous calcium chloride or magnesium sulfate.[3]
-
Use Clean Glassware: Meticulously clean and dry all glassware to prevent the introduction of contaminants that could initiate polymerization.[3]
-
Vacuum Distillation: Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[3]
-
Issue 2: Product degradation or polymerization during storage
-
Symptoms: The initially clear liquid darkens over time, increases in viscosity, or forms solid precipitates.
-
Root Causes:
-
Troubleshooting Steps:
-
Select Appropriate Containers: Store benzyl chloride derivatives in glass containers, preferably amber glass to protect from light, or in containers lined with inert materials like nickel or lead.[3][6] Avoid contact with iron, copper, zinc, and aluminum.[3]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Cool and Ventilated Storage: Store in a cool, well-ventilated area away from heat sources and direct sunlight.[5]
-
Add a Stabilizer: For extended storage, the addition of a suitable stabilizer is recommended.[5]
-
Frequently Asked Questions (FAQs)
Q1: What causes benzyl chloride and its derivatives to polymerize?
A1: The polymerization of benzyl chloride derivatives is primarily initiated by:
-
Lewis Acids and Protic Acids: Contaminants such as metal salts (e.g., FeCl₃, AlCl₃) or residual acids (e.g., HCl) can initiate cationic polymerization or Friedel-Crafts self-condensation.[7]
-
Free Radicals: For derivatives containing vinyl groups (like vinylbenzyl chloride), polymerization can proceed via a free-radical mechanism, which can be initiated by heat, light, or radical initiators.[8][9]
-
Heat and Light: Elevated temperatures and exposure to UV light can provide the energy needed to initiate polymerization.[5]
Q2: Which stabilizers are effective for preventing polymerization, and in what concentrations?
A2: Several types of stabilizers can be used. The choice depends on the specific derivative, its intended use, and storage duration. Common stabilizers include:
-
Propylene oxide: Acts as an acid scavenger. It is often used at concentrations of ≤1%.[4][10]
-
Cyclohexanol: Effective against decomposition catalyzed by iron salts. Recommended concentrations range from 0.1% to 0.5%.[1]
-
N,N'-Dibutylthiourea: Provides stability even at elevated temperatures. A concentration of 0.5% has been shown to be effective.[11]
-
ε-Caprolactam: Can be used to stabilize benzyl chloride, with recommended concentrations between 0.005% and 1.0% by weight.[12]
-
Aqueous Sodium Carbonate: A 10% aqueous solution can be used to create a stabilized emulsion for shipping in iron drums.[11]
Q3: Can I use a stabilized benzyl chloride derivative directly in my reaction?
A3: This depends on the stabilizer and the reaction chemistry.
-
Stabilizers like cyclohexanol and N,N'-dialkyl thioureas are often used in small quantities and may not need to be removed before use in many manufacturing processes.[1][11]
-
If the stabilizer is an aqueous solution of sodium carbonate, the benzyl chloride must be recovered from the emulsion before use in anhydrous reactions.[11]
-
It is crucial to consider whether the stabilizer will interfere with your specific reaction (e.g., by reacting with catalysts or reagents). Always review the compatibility of the stabilizer with your experimental conditions.
Q4: How should I handle spills of benzyl chloride derivatives?
A4: In case of a spill, evacuate nonessential personnel from the area. Ventilate the area to prevent vapor accumulation. Absorb the spilled material with a non-reactive absorbent like vermiculite, dry sand, or earth and collect it for proper disposal.[5] Personnel involved in the cleanup should wear appropriate personal protective equipment, including respiratory protection and chemical-resistant gloves and clothing.[5]
Data Presentation
Table 1: Comparison of Stabilizers for Benzyl Chloride
| Stabilizer | Recommended Concentration (% w/w) | Mechanism of Action | Efficacy and Remarks |
| Propylene Oxide | 0.25% - 1%[6] | Acid Scavenger | Commonly used commercial stabilizer.[4][10] |
| Cyclohexanol | 0.1% - 0.5%[1] | Inhibits metal-catalyzed decomposition | A 0.25% solution showed no reaction after three months of storage at 20-30°C in the presence of iron rust.[1] |
| N,N'-Dibutylthiourea | 0.1% - 1.0%[11] | Inhibits metal-catalyzed decomposition | A 0.5% solution showed no decomposition after 17 days of storage, while the unstabilized sample decomposed violently.[11] |
| ε-Caprolactam | 0.05% - 1.0%[12] | Decomposition Inhibitor | Stabilized benzyl chloride showed only a 2% distillation residue compared to 52% for the unstabilized sample.[12] |
| 10% Aqueous Sodium Carbonate | Varies (forms an emulsion)[11] | Acid Neutralizer | Creates a milky-white emulsion suitable for shipping in iron drums, but requires separation before use in anhydrous applications.[11] |
Experimental Protocols
Protocol 1: Neutralization and Drying of Crude Benzyl Chloride Prior to Distillation
-
Transfer the crude benzyl chloride to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Gently swirl and vent the funnel frequently to release the generated CO₂ gas.
-
Once gas evolution ceases, shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the aqueous layer.[3]
-
Wash the organic layer with deionized water, followed by a wash with brine.[3]
-
Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride).[3]
-
Swirl the flask and allow it to stand for at least 30 minutes.
-
Filter the dried benzyl chloride to remove the drying agent before proceeding with distillation.[3]
Mandatory Visualization
Caption: Key polymerization pathways for benzyl chloride derivatives.
Caption: Troubleshooting workflow for preventing polymerization.
References
- 1. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. ベンジルクロリド ReagentPlus®, 99%, contains ≤1% propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. A [research.cm.utexas.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 12. DE2206300A1 - METHOD FOR STABILIZING BENZYL CHLORIDE - Google Patents [patents.google.com]
troubleshooting guide for incomplete reactions with 2-Nitro-4-(trifluoromethyl)benzyl chloride
Welcome to the technical support center for 2-Nitro-4-(trifluoromethyl)benzyl chloride. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address issues that may arise during your experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity characteristics of this compound?
A1: this compound is a highly reactive electrophile. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group, on the benzene ring significantly activates the benzylic carbon towards nucleophilic attack.[1] This activation facilitates both SN1 and SN2 type reactions. The specific pathway is often influenced by the solvent, the nucleophile's strength, and the reaction conditions.[2]
Q2: What are the common side reactions to be aware of when using this reagent?
A2: The high reactivity of this compound can lead to several side reactions:
-
Hydrolysis: It can react with water to form the corresponding 2-Nitro-4-(trifluoromethyl)benzyl alcohol. This is a common issue, especially in the presence of moisture.
-
Polymerization: Like many benzyl chlorides, it can undergo polymerization, particularly at elevated temperatures or in the presence of acidic or metallic impurities.
-
Over-alkylation: With certain nucleophiles, such as primary amines, there is a risk of double alkylation.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a cool, dry place, away from moisture and incompatible substances such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
Troubleshooting Guide for Incomplete Reactions
An incomplete reaction is a common issue when working with this compound. This guide provides a systematic approach to diagnosing and resolving this problem.
Problem: Low conversion of the starting material to the desired product.
Below is a troubleshooting workflow to address low reaction yields.
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Troubleshooting Steps in Q&A Format
Q: My reaction is sluggish and gives a low yield. What should I check first regarding my reagents?
A:
-
Purity of this compound: Impurities in the starting material can interfere with the reaction. Ensure the reagent is of high purity.
-
Purity of the Nucleophile: The nucleophile should also be pure and free from contaminants that might consume the electrophile or inhibit the reaction.
-
Nucleophile Strength: The electron-withdrawing groups on the benzyl chloride make it very reactive, but a weak nucleophile may still require more forcing conditions. For alcohols and thiols, consider converting them to their more nucleophilic alkoxide or thiolate salts using a suitable base.
Q: I am using a base in my reaction. Could this be the source of the problem?
A: Yes, the choice and handling of the base are critical.
-
Base Strength: The base should be strong enough to deprotonate the nucleophile (if required) but not so strong as to cause side reactions like elimination or decomposition of the starting material or product.
-
Stoichiometry: Ensure the correct stoichiometry of the base is used. An excess of a strong base can lead to undesired side reactions.
-
Moisture: Many bases are hygroscopic. Ensure the base is anhydrous, as water can lead to the hydrolysis of the benzyl chloride.
Q: How does the choice of solvent affect the reaction outcome?
A: The solvent plays a crucial role in influencing the reaction mechanism and rate.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally good choices as they can solvate the ions and intermediates involved in both SN1 and SN2 pathways.
-
Anhydrous Conditions: Due to the susceptibility of this compound to hydrolysis, it is imperative to use anhydrous solvents.
Q: Should I adjust the reaction temperature or concentration?
A:
-
Temperature: If the reaction is slow at room temperature, gradually increasing the temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions like polymerization.
-
Concentration: If the reaction is bimolecular (SN2), increasing the concentration of the reactants may increase the reaction rate.
| Parameter | Recommendation for Incomplete Reaction | Potential Pitfalls |
| Reagent Purity | Verify by NMR or other analytical methods. | Impurities can inhibit the reaction or cause side products. |
| Nucleophile | Use a stronger nucleophile or deprotonate with a suitable base. | Strong bases can lead to side reactions. |
| Base | Use an appropriate non-nucleophilic base; ensure it is anhydrous. | Excess strong base can cause decomposition. |
| Solvent | Use a polar aprotic solvent (e.g., DMF, Acetonitrile). Ensure it is anhydrous. | Protic solvents can lead to solvolysis. |
| Temperature | Gradually increase the temperature, monitoring for side products. | High temperatures can cause polymerization or decomposition. |
| Concentration | Increase the concentration for bimolecular reactions. | High concentrations can sometimes promote side reactions. |
Experimental Protocols
Here are some general experimental protocols for reactions involving this compound. These should be adapted and optimized for specific substrates.
General Protocol for N-Alkylation of a Primary Amine
References
purification strategies for removing unreacted 2-Nitro-4-(trifluoromethyl)benzyl chloride
An essential aspect of chemical synthesis is the purification of the desired product from unreacted starting materials and byproducts. This technical support guide provides detailed strategies and troubleshooting for the removal of unreacted 2-Nitro-4-(trifluoromethyl)benzyl chloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take before attempting to purify my product?
Before selecting a purification method, it is crucial to characterize your crude reaction mixture.
-
Preliminary Analysis: Run a Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of your crude product. This will give you a preliminary idea of the number of components in your mixture and the relative polarities of your desired product and the unreacted this compound.
-
Assess Physical Properties: Determine if your crude product is a solid or an oil. This will help in deciding between methods like recrystallization (for solids) and column chromatography.
-
Review Stability: Consider the stability of your desired product. Is it sensitive to acid, base, or heat? This will rule out certain purification techniques. For instance, products sensitive to acidic conditions should not be purified using standard silica gel chromatography without precautions.
Q2: What are the key physical properties to consider for separation?
The success of any purification strategy relies on the differing physical properties between your product and the unreacted starting material. The electron-withdrawing nitro and trifluoromethyl groups on the starting material significantly influence its properties.[1]
| Property | This compound (Starting Material) | Hypothetical Product (Example) | Basis for Separation |
| Molecular Weight | 239.59 g/mol [1] | Varies | Differences in size can influence diffusion rates in chromatography. |
| Polarity | Moderately Polar | Varies (e.g., Less or More Polar) | This is the primary basis for separation by column chromatography. |
| Physical State | Solid (predicted)[1] | Solid or Liquid/Oil | If the product is a solid, recrystallization may be an effective method. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) | Varies | Differences in solubility in a specific solvent system are key for recrystallization. |
| Reactivity | Reactive electrophile (benzyl chloride) | Typically less reactive | The reactivity of the benzyl chloride can be exploited for a chemical quench. |
Troubleshooting Purification Strategies
This section provides detailed protocols and troubleshooting for common purification techniques.
Strategy 1: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[2]
Q3: My product and the starting material are co-eluting during column chromatography. How can I improve the separation?
Co-elution occurs when the polarity of the product and the starting material are very similar.
Troubleshooting Steps:
-
Optimize the Solvent System: The choice of eluent is critical.[2]
-
Run Gradient TLCs: Test various solvent systems with different polarities (e.g., varying ratios of Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Aim for a solvent system that gives a good separation of spots on the TLC plate.
-
Use a Less Polar Eluent: If the spots are too high on the TLC plate (high Rf value), decrease the polarity of the eluent. This will increase the interaction with the silica gel and improve separation.
-
Consider a Different Solvent System: Sometimes, adding a small percentage of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) can significantly improve separation.
-
-
Adjust the Column Parameters:
-
Increase Column Length: A longer column provides more surface area for interaction, leading to better separation.
-
Decrease Column Diameter: A narrower column can also improve resolution.
-
Use Finer Silica Gel: Smaller particle size silica gel provides a greater surface area.
-
-
Chemical Conversion: If separation is still challenging, consider a chemical quench (see Strategy 3) to convert the unreacted benzyl chloride into a more polar compound that is easier to separate.[3]
-
TLC Analysis: Determine the optimal solvent system by running TLC plates. The ideal system should place the desired product spot at an Rf (retention factor) of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes).[2]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand on top of the silica to prevent disruption of the surface when adding solvent.[4]
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with a less polar composition if running a gradient.
-
Collect fractions in separate test tubes.[4]
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions and remove the solvent under reduced pressure.[4]
Strategy 2: Recrystallization
This method is ideal if your desired product is a solid at room temperature and has solubility properties that are significantly different from the unreacted starting material.
Q4: I am trying to recrystallize my product, but it is "oiling out" or the recovery is very low. What should I do?
Troubleshooting Steps:
-
Oiling Out: This happens when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point.
-
Add More Solvent: Increase the volume of the hot solvent to ensure the compound remains dissolved.
-
Use a Lower-Boiling Solvent: A solvent with a lower boiling point might prevent the compound from melting.
-
Change the Solvent System: Experiment with different single or mixed solvent systems.
-
-
Low Recovery:
-
Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved even when cold.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. This can initiate crystal formation.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Add more solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Strategy 3: Chemical Quench and Extraction
This strategy involves chemically modifying the unreacted this compound to make it easier to remove via a liquid-liquid extraction. This is particularly useful if the product is stable under basic conditions.[3]
Q5: How can I use a chemical quench to remove the unreacted benzyl chloride?
The reactive C-Cl bond in the benzyl chloride can be targeted. By adding a nucleophile, you can convert it into a different, more easily separable compound.
Example Quench: Reacting the benzyl chloride with aqueous ammonia will convert it to the corresponding benzylamine. This new compound is basic and can be easily removed from the organic layer by washing with a dilute acid (e.g., 1M HCl).[3]
-
Reaction Quench: After the primary reaction is complete, cool the reaction mixture in an ice bath.
-
Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. Allow the mixture to stir for 1-2 hours at room temperature to ensure the complete conversion of the benzyl chloride.[3]
-
Extraction:
-
Transfer the mixture to a separatory funnel. If the reaction was not in an organic solvent, add one (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, then with dilute hydrochloric acid (e.g., 1M HCl) to remove the newly formed benzylamine.[3]
-
Wash again with water, followed by a brine wash to remove residual water from the organic layer.[3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the starting benzyl chloride. Further purification by chromatography or recrystallization may be necessary to remove other impurities.
Visual Workflow Guides
The following diagrams illustrate the decision-making and experimental processes involved in purification.
Caption: Decision workflow for selecting a purification strategy.
Caption: Standard workflow for flash column chromatography.
References
Technical Support Center: Managing Acidic Byproducts in 2-Nitro-4-(trifluoromethyl)benzyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)benzyl chloride. The focus is on the effective management of acidic byproducts generated during its synthesis, a critical step to ensure product purity and yield.
Troubleshooting Guide
Low product yield, presence of impurities, and inconsistent results are common issues that can often be traced back to improper management of acidic byproducts, primarily hydrochloric acid (HCl) or residual strong acids from precursor synthesis.
Issue 1: Low Yield and/or Presence of 2-Nitro-4-(trifluoromethyl)benzyl alcohol Impurity
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction: The conversion of the starting alcohol, 2-Nitro-4-(trifluoromethyl)benzyl alcohol, is insufficient. | - Ensure accurate stoichiometry of the chlorinating agent (e.g., thionyl chloride). A slight excess (1.1-1.2 equivalents) is often recommended. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is fully consumed. - Verify the quality and dryness of the solvent and reagents. |
| Product Hydrolysis during Workup: The this compound product is sensitive to water and can hydrolyze back to the starting alcohol, especially in the presence of residual acid or during prolonged exposure to aqueous basic solutions. | - Perform the aqueous wash steps quickly and at a low temperature (e.g., using an ice bath). - Use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) for neutralization instead of a strong base. - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) after the washes. |
Issue 2: Polymerization or Darkening of the Reaction Mixture
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Polymerization: Residual acidic impurities, such as HCl, can catalyze the polymerization of the benzyl chloride product, especially at elevated temperatures.[1] | - Before any distillation or concentration at elevated temperatures, thoroughly neutralize the crude product by washing with a 5% aqueous sodium bicarbonate solution until the cessation of CO₂ evolution.[1] - Follow the bicarbonate wash with water and brine washes to remove any remaining base and dissolved salts.[1] |
| Reaction with Catalytic DMF: In syntheses using thionyl chloride, N,N-dimethylformamide (DMF) is often used as a catalyst. At higher temperatures, side reactions can lead to colored byproducts. | - Maintain the recommended reaction temperature. For the addition of thionyl chloride, a temperature of 0°C is often optimal.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic byproducts in the synthesis of this compound?
When synthesizing this compound from its corresponding alcohol using thionyl chloride (SOCl₂), the main acidic byproducts are hydrochloric acid (HCl) and sulfur dioxide (SO₂). If the precursor, 2-nitro-4-(trifluoromethyl)benzyl alcohol, was synthesized via nitration, there might be residual strong acids like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Q2: Why is it crucial to remove acidic byproducts?
Residual acids can lead to several issues:
-
Reduced Yield: They can promote the hydrolysis of the benzyl chloride product back to the starting benzyl alcohol.
-
Impurity Formation: Acid-catalyzed side reactions, such as polymerization or ether formation, can occur, complicating purification.[1]
-
Downstream Reaction Interference: Acidic residues can interfere with subsequent reactions where the product is used as a reagent.
Q3: What is the recommended procedure for neutralizing acidic byproducts?
The most common and effective method is to wash the crude reaction mixture with a saturated or 5% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] This should be done carefully in a separatory funnel, with frequent venting to release the carbon dioxide (CO₂) gas produced during neutralization.[1]
Q4: How do I know when the neutralization is complete?
The evolution of CO₂ gas will cease when all the acid has been neutralized.[1] You can also test the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
Q5: Can I use a strong base like sodium hydroxide (NaOH) for neutralization?
Using strong bases is generally not recommended. Benzyl chlorides can be more susceptible to hydrolysis and other side reactions under strongly basic conditions. A weak base like sodium bicarbonate provides a gentler and more controlled neutralization.
Q6: Are there any stability concerns for this compound during the basic wash?
The presence of two strong electron-withdrawing groups (the nitro and trifluoromethyl groups) on the benzene ring can increase the reactivity of the benzylic chloride. While a weak base wash is standard procedure, it is advisable to perform the wash quickly and at a low temperature to minimize the risk of hydrolysis.
Experimental Protocols
General Protocol for the Synthesis of this compound and Management of Acidic Byproducts
This protocol is a standard and effective method for converting 2-Nitro-4-(trifluoromethyl)benzyl alcohol to the corresponding chloride using thionyl chloride.
Materials:
-
2-Nitro-4-(trifluoromethyl)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Nitro-4-(trifluoromethyl)benzyl alcohol (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Add thionyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or GC until the starting alcohol is completely consumed.
-
Quenching and Neutralization: Slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous NaHCO₃ solution.[2] Be cautious as CO₂ will evolve.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, deionized water, and finally with brine.[2]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Quantitative Data Summary
The following table provides representative quantitative data for the synthesis and workup based on the general protocol.
| Parameter | Value/Range | Notes |
| Reagent Stoichiometry | ||
| 2-Nitro-4-(trifluoromethyl)benzyl alcohol | 1.0 eq. | Starting material. |
| Thionyl chloride | 1.1 - 1.2 eq. | A slight excess ensures complete conversion of the alcohol. |
| DMF | Catalytic | Typically a few drops per 10 mmol of alcohol.[2] |
| Reaction Conditions | ||
| Temperature | 0°C to room temperature | Addition of thionyl chloride is performed at 0°C.[2] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion. |
| Workup Volumes (per 10 mmol of starting alcohol) | ||
| Dichloromethane (initial) | 20 mL | [2] |
| Saturated NaHCO₃ (quenching & wash) | 20 mL | [2] |
| Water (wash) | 20 mL | [2] |
| Brine (wash) | 20 mL | [2] |
| Dichloromethane (extraction) | 3 x 20 mL | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for managing acidic byproducts.
References
Navigating the Reactivity of 2-Nitro-4-(trifluoromethyl)benzyl chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with 2-Nitro-4-(trifluoromethyl)benzyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the impact of solvent choice on the reactivity of this highly electron-deficient substrate. While specific kinetic data for this compound is limited in publicly available literature, the information presented here is based on established principles of physical organic chemistry and data from closely related substituted benzyl chlorides.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Inappropriate Solvent Choice: The solvent may not adequately solvate the transition state or the nucleophile. For SN2 reactions, polar aprotic solvents are generally preferred. 2. Poor Nucleophile: The chosen nucleophile may be too weak to attack the electron-poor benzylic carbon. 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. 4. Steric Hindrance: The nucleophile or substrate may be sterically hindered, slowing the reaction rate. | 1. Solvent Optimization: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophile reactivity. 2. Stronger Nucleophile: Employ a more potent nucleophile. For example, use an azide salt instead of a neutral amine if compatible with the desired product. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for potential side product formation. 4. Less Hindered Reagents: If possible, consider a less sterically demanding nucleophile. |
| Formation of Multiple Products | 1. Competing Reaction Mechanisms: Both SN1 and SN2 pathways may be active, leading to a mixture of products (e.g., racemization if the carbon were chiral). 2. Side Reactions with Solvent: Protic solvents (e.g., water, alcohols) can act as nucleophiles (solvolysis), competing with the intended nucleophile. 3. Elimination Reactions: Although less common for benzylic systems, strong, bulky bases can promote elimination. | 1. Favor SN2 Conditions: Use a high concentration of a strong nucleophile in a polar aprotic solvent to favor the SN2 pathway. 2. Use Aprotic Solvents: Employ anhydrous aprotic solvents to minimize solvolysis. 3. Use Non-basic Nucleophiles: Where possible, use non-basic nucleophiles to avoid elimination. |
| Product Degradation | 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of the desired product. 2. Presence of Strong Acids or Bases: The product may be unstable in highly acidic or basic media. | 1. Milder Conditions: Attempt the reaction at a lower temperature for a longer duration. 2. Buffer the Reaction: If the reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer. |
| Difficulty in Product Isolation | 1. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. 2. Emulsion during Workup: The use of certain solvents can lead to persistent emulsions during aqueous extraction. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Break Emulsion: Add brine or a small amount of a different organic solvent to the separatory funnel to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: How do the nitro and trifluoromethyl groups affect the reactivity of the benzyl chloride?
A1: Both the nitro (NO₂) and trifluoromethyl (CF₃) groups are potent electron-withdrawing groups. Their presence on the benzene ring significantly deactivates the ring towards electrophilic aromatic substitution but, more importantly for this molecule, influences the reactivity of the benzylic chloride. They destabilize the formation of a positive charge at the benzylic position. This destabilization of the potential carbocation intermediate strongly disfavors an SN1-type mechanism and promotes an SN2-like pathway.
Q2: Which type of solvent is best for a nucleophilic substitution reaction with this compound?
A2: The choice of solvent is critical and depends on the desired reaction mechanism.
-
For SN2 reactions: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the best choice. These solvents solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and more reactive.[1]
-
For SN1-like reactions (less likely): Polar protic solvents like water, ethanol, and methanol would be required to stabilize the carbocation intermediate. However, due to the strong electron-withdrawing groups, a pure SN1 mechanism is highly unlikely for this substrate.[1] Solvolysis in these solvents may still occur, likely through a pathway with significant SN2 character.
Q3: How does the choice of solvent affect the reaction rate?
A3: The solvent can have a profound impact on the reaction rate. For a typical SN2 reaction involving an anionic nucleophile, the rate generally increases with the polarity of the aprotic solvent. In polar protic solvents, the nucleophile is heavily solvated through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction.
Q4: Can you provide an example of a typical experimental protocol?
A4: The following is a general procedure for a nucleophilic substitution reaction. Note: This is a template and should be adapted and optimized for specific nucleophiles and solvents.
General Experimental Protocol for Nucleophilic Substitution
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen nucleophile (1.1 equivalents) and the selected anhydrous polar aprotic solvent (e.g., DMF).
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred solution of the nucleophile at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data for Related Compounds
| Substituent on Benzyl Chloride | First-Order Rate Constant (k_solv) in 20% MeCN/H₂O at 25°C (s⁻¹) |
| 4-Methoxy | 2.2 |
| 3-Bromo-4-methoxy | 3.9 x 10⁻³ |
| 3-Cyano-4-methoxy | 1.1 x 10⁻⁴ |
| 3-Nitro-4-methoxy | 4.0 x 10⁻⁵ |
| 3,4-Dichloro | 5.5 x 10⁻⁷ |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
| Data extracted from a study on the solvolysis of ring-substituted benzyl chlorides.[2] |
The data clearly shows that electron-withdrawing groups (like nitro and cyano) dramatically decrease the rate of solvolysis, which proceeds through a mechanism with significant SN1 character in this solvent system. This supports the expectation that this compound would be significantly less reactive in solvolytic reactions and would strongly favor an SN2 pathway with a suitable nucleophile.
Visualizing Experimental and Logical Workflows
References
temperature control in reactions involving 2-Nitro-4-(trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing temperature control in reactions involving 2-Nitro-4-(trifluoromethyl)benzyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and safety of your experiments.
Troubleshooting Guide
Unforeseen challenges are common in chemical synthesis. This guide addresses specific issues you may encounter related to temperature control when using this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the desired reaction is not being met. | - Gradually increase the reaction temperature in 5-10 °C increments and monitor progress by TLC or LC-MS. - For nucleophilic substitutions, after an initial low-temperature addition, allowing the reaction to slowly warm to room temperature or even gentle heating may be required. |
| Reaction temperature is too high: This can lead to the degradation of the starting material or the product. The highly activated nature of the benzyl chloride due to the nitro and trifluoromethyl groups can make it susceptible to decomposition at elevated temperatures. | - Immediately cool the reaction mixture. - For future attempts, maintain a lower temperature throughout the reaction. Utilize an efficient cooling bath (ice-water, ice-salt, or a cryostat). | |
| Poor solubility of reactants at low temperatures: The starting materials may not be sufficiently dissolved at the initial low temperature, hindering the reaction. | - Choose a solvent system in which all reactants are soluble at the desired reaction temperature. - Consider the slow addition of a co-solvent to improve solubility once the initial reaction has commenced at a low temperature. | |
| Formation of Multiple Products/Impurities | Runaway reaction or localized heating: The reaction is highly exothermic, and the heat is not being dissipated effectively, leading to side reactions. | - Ensure slow, dropwise addition of the benzyl chloride or the nucleophile, especially during the initial phase. - Maintain vigorous stirring to ensure even heat distribution. - Use a more dilute solution to help manage the exotherm. |
| Side reactions are favored at the current temperature: Different reaction pathways may have varying temperature dependencies. | - Lower the reaction temperature. Many common side reactions, such as elimination or the formation of Friedel-Crafts byproducts, have higher activation energies than the desired substitution. | |
| Hydrolysis of the benzyl chloride: Presence of moisture in the reaction. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. | |
| Reaction Mixture Darkens Significantly | Decomposition of the starting material or product: Nitro-aromatic compounds can be sensitive to heat and light, leading to decomposition and the formation of colored byproducts. | - Lower the reaction temperature. - Protect the reaction from light by wrapping the flask in aluminum foil. - Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition. |
| Uncontrolled Exothermic Reaction | Rate of addition of a reactant is too fast: The heat generated by the reaction exceeds the cooling capacity of the setup. | - Immediately stop the addition of the reactant. - Apply maximum cooling to the reaction vessel. - If necessary, have a quenching agent ready for emergency use. - In future experiments, reduce the rate of addition and/or use a more dilute solution. |
| Inadequate cooling: The cooling bath is not sufficient for the scale of the reaction. | - For larger-scale reactions, ensure the surface area to volume ratio of the flask is adequate for heat transfer. - Use a more efficient cooling system, such as a cryostat, for precise and powerful temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for nucleophilic substitution reactions with this compound?
A1: For most nucleophilic substitution reactions, it is recommended to start at a low temperature, typically between 0 °C and -10 °C , especially during the addition of the nucleophile or the benzyl chloride itself. This helps to control the initial exotherm. After the addition is complete, the reaction may be allowed to slowly warm to room temperature (around 20-25 °C) and stirred until completion. For less reactive nucleophiles, gentle heating (e.g., 40-50 °C) may be necessary, but this should be approached with caution and careful monitoring to avoid decomposition.
Q2: My reaction is highly exothermic. How can I manage this?
A2: Managing exotherms is critical for safety and product purity. Key strategies include:
-
Slow Addition: Add the limiting reagent dropwise using an addition funnel.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
Efficient Cooling: Use an appropriate cooling bath (e.g., ice/water, ice/salt, or a cryostat) and ensure good thermal contact with the reaction flask.
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to avoid localized hot spots.
Q3: What are the likely side products if the temperature is not controlled properly?
A3: Poor temperature control can lead to several side products:
-
Hydrolysis: Reaction with any residual water to form 2-Nitro-4-(trifluoromethyl)benzyl alcohol.
-
Elimination Products: Although less common for benzyl halides, strong bases at higher temperatures could promote elimination.
-
Friedel-Crafts Products: The reactive benzyl chloride can undergo self-alkylation or react with aromatic solvents at elevated temperatures, especially in the presence of Lewis acids.
-
Decomposition: The presence of the nitro group can make the molecule susceptible to thermal decomposition, leading to a complex mixture of byproducts.[1]
Q4: How does the choice of solvent impact temperature control?
A4: The solvent's boiling point and heat capacity are important considerations. A solvent with a higher heat capacity can absorb more heat, helping to moderate the temperature. A low-boiling solvent can be used to control the temperature through reflux cooling, but this is generally not recommended for initial exothermic additions. Ensure your chosen solvent is anhydrous to prevent hydrolysis.
Q5: Is this compound thermally stable?
Quantitative Data Presentation
The following table provides representative data on how temperature can affect the yield and purity of a hypothetical nucleophilic substitution reaction between this compound and a generic amine nucleophile. Note: This data is illustrative and actual results may vary depending on the specific reactants and conditions.
| Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) | Purity by HPLC (%) | Notes |
| 0 then warm to 25 | 4 | 92 | 98 | Controlled addition at 0°C, then stirred at room temperature. Clean reaction with minimal byproducts. |
| 25 | 2 | 85 | 90 | Reaction is faster, but a noticeable increase in impurity formation is observed. |
| 50 | 1 | 70 | 75 | Significant formation of byproducts and some decomposition observed (darkening of the reaction mixture). |
| 80 | 0.5 | 45 | <60 | Rapid reaction but poor yield and purity due to significant decomposition and side reactions. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine and dissolve it in the anhydrous solvent.
-
Add the base (TEA or DIPEA) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Dissolve this compound in a minimal amount of the anhydrous solvent and add it to a dropping funnel.
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Add the benzyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
Logical Flow for Managing Exothermic Reactions
Caption: Workflow for the safe execution of potentially exothermic reactions.
References
preventing over-alkylation with 2-Nitro-4-(trifluoromethyl)benzyl chloride
Welcome to the technical support center for 2-Nitro-4-(trifluoromethyl)benzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in alkylation reactions, with a specific focus on preventing over-alkylation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during alkylation reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of di-alkylated product | The mono-alkylated product is more nucleophilic than the starting material, leading to a second alkylation. | • Control Stoichiometry: Use a molar excess of the nucleophile (amine or phenol) relative to the this compound (e.g., 2-4 equivalents of the nucleophile).[1][2] • Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low instantaneous concentration. • Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second alkylation. |
| Low yield of the desired mono-alkylated product | Incomplete reaction due to insufficient activation of the nucleophile or low reactivity. | • Choice of Base: For N-alkylation of anilines, a moderately strong but non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is effective. For O-alkylation of phenols, potassium carbonate is a common choice.[3] • Solvent Selection: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone to facilitate the reaction.[4] • Increase Temperature (with caution): If the reaction is too slow at room temperature, gradually increase the temperature while monitoring for the formation of byproducts. |
| Formation of C-alkylated byproducts (in phenol alkylation) | The highly reactive nature of this compound can lead to Friedel-Crafts type alkylation on the aromatic ring of the phenol. | • Use of a Milder Base: Employ a weaker base like sodium bicarbonate (NaHCO₃) to reduce the concentration of the highly reactive phenoxide ion.[1] • Phase-Transfer Catalysis (PTC): Consider a PTC system which can enhance selectivity for O-alkylation under milder conditions. |
| Reaction is difficult to control and gives a mixture of products | This compound is a highly reactive alkylating agent due to the electron-withdrawing nitro and trifluoromethyl groups. | • Careful control of all reaction parameters is crucial. See the detailed experimental protocols below for recommended starting conditions. • Consider a less reactive derivative if possible. |
Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation a common problem with this compound?
A1: this compound is a highly electrophilic and reactive alkylating agent. This high reactivity, coupled with the fact that the mono-alkylated product (especially in the case of amines) is often more nucleophilic than the starting material, makes it prone to a second alkylation reaction, leading to di-substituted products.[5]
Q2: How can I selectively achieve mono-N-alkylation of a primary aniline?
A2: To favor mono-N-alkylation, a successful strategy involves using an excess of the primary aniline (2-4 equivalents) relative to the this compound and employing a mild inorganic base like sodium bicarbonate or a moderately strong base like cesium carbonate or potassium carbonate.[1][6] Performing the reaction at a controlled, lower temperature and slowly adding the alkylating agent are also critical steps.
Q3: What are the best conditions for selective O-alkylation of a phenol?
A3: For selective O-alkylation, using potassium carbonate as the base in a polar aprotic solvent like DMF or acetone is a standard and effective method.[3] To minimize C-alkylation, it is important to avoid strongly basic conditions and high temperatures. Phase-transfer catalysis can also be an excellent method to improve selectivity for O-alkylation under mild conditions.
Q4: What is the role of the solvent in controlling the reaction?
A4: The solvent plays a crucial role in managing the reaction. Polar aprotic solvents like DMF, DMSO, and acetone are generally preferred as they can dissolve the reactants and stabilize charged intermediates, facilitating the desired SN2 reaction pathway without interfering with the nucleophile.[4]
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of Anilines
This protocol is based on conditions reported for the selective alkylation of anilines with substituted benzyl halides.[6]
Materials:
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Aniline derivative (2.0 equiv.)
-
This compound (1.0 equiv.)
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Cesium Carbonate (Cs₂CO₃) (1.0 equiv.)
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Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
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To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative and anhydrous DMF.
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Add cesium carbonate to the mixture and stir at room temperature for 10-15 minutes.
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Slowly add a solution of this compound in anhydrous DMF dropwise to the stirring suspension over 30-60 minutes.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, the temperature can be cautiously increased to 50-60 °C.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-O-Alkylation of Phenols
This protocol is a general method for the O-alkylation of phenols.
Materials:
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Phenol derivative (1.2 equiv.)
-
This compound (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv.)
-
Acetone or DMF
Procedure:
-
To a reaction flask, add the phenol derivative, potassium carbonate, and the solvent (acetone or DMF).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add the this compound solution dropwise to the reaction mixture.
-
Continue stirring at room temperature or gently heat to 40-50 °C if necessary. Monitor the reaction progress by TLC.
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Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway illustrating the formation of the over-alkylation product in N-alkylation.
Caption: A decision-making workflow for troubleshooting over-alkylation issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2-Nitro-4-(trifluoromethyl)benzyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize catalytic reactions involving 2-Nitro-4-(trifluoromethyl)benzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound?
A1: The primary challenges stem from the compound's electronic properties. The presence of two strong electron-withdrawing groups (the nitro and trifluoromethyl groups) significantly activates the benzyl chloride towards nucleophilic substitution. This high reactivity can lead to side reactions, and the nitro group itself can sometimes interfere with certain catalysts, a phenomenon known as catalyst poisoning.[1] Careful selection of the catalyst and reaction conditions is therefore crucial.
Q2: Which types of catalytic reactions are commonly performed with this substrate?
A2: this compound is a versatile building block. The most common reactions include:
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Nucleophilic Substitution (e.g., Ether and Amine Synthesis): The activated benzylic position readily reacts with nucleophiles. Phase-transfer catalysis is often employed to facilitate reactions with salts of nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki and Sonogashira): These reactions are vital for forming carbon-carbon bonds and introducing aryl or alkynyl groups at the benzylic position.
Q3: How do the electron-withdrawing groups influence catalyst selection?
A3: The electron-deficient nature of the aromatic ring makes oxidative addition in palladium-catalyzed cross-coupling reactions generally more facile compared to electron-rich systems.[2][3] However, for nucleophilic substitutions, the high intrinsic reactivity of the substrate means that highly active catalysts may not always be necessary and could even promote side reactions. For Suzuki couplings, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can be beneficial.[3]
Troubleshooting Guides
Low Yield in Nucleophilic Substitution Reactions
Low yields in nucleophilic substitution reactions with this compound are a common issue. The following guide provides a systematic approach to troubleshooting.
Issues in Palladium-Catalyzed Cross-Coupling Reactions
Challenges in Suzuki or Sonogashira coupling reactions often relate to the catalyst system and the specific substrates.
Data Presentation: Catalyst Performance in Related Reactions
Quantitative data for catalyst performance with this compound is scarce in the literature. The following table summarizes representative data for analogous electron-deficient benzyl chlorides to provide a baseline for catalyst selection and optimization.
| Reaction Type | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Benzyl chloride | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 12 | Low |
| Suzuki Coupling | 4-Nitrobenzyl bromide | Pd(OAc)₂/7a | K₂CO₃ | Dioxane | 50 | 0.08 | >95 |
| Etherification (PTC) | o-Nitrobenzyl chloride | Phase Transfer Catalyst | aq. Alkali | Organic Solvent | 0-100 | 1-6 | N/A |
| Sonogashira Coupling | Aryl Halides | [N-benzyl DABCO]⁺[Cu₄Cl₅]⁻ | N/A | DMF | 135 | Short | Moderate to Excellent |
Note: "N/A" indicates data not available in the cited source. The data for Suzuki and Sonogashira coupling reactions are for analogous compounds and should be considered as a starting point for optimization.
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound.
General Protocol for Phase-Transfer Catalyzed Etherification
This protocol is adapted from the synthesis of a pyraclostrobin intermediate using o-nitrobenzyl chloride.[4]
-
Reaction Setup: In a reaction vessel, dissolve 1 equivalent of the alcohol nucleophile and a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a suitable organic solvent.
-
Addition of Benzyl Chloride: Add a solution of this compound (1-1.2 equivalents) in the same organic solvent to the mixture.
-
Addition of Base: While stirring vigorously, slowly add an aqueous solution of a base (e.g., NaOH or K₂CO₃).
-
Reaction: Maintain the reaction at a controlled temperature (e.g., room temperature to 80°C) and monitor the progress by TLC or GC.
-
Workup: After completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is based on procedures for the Suzuki coupling of benzyl halides.[1][5]
-
Reaction Setup: To a Schlenk flask, add the boronic acid or ester (1.1-1.5 equivalents), a base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%), and the ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Substrate Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane or CPME and water). Add this compound (1 equivalent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring and monitor by TLC or GC/MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent. Filter through a pad of celite. Wash the organic phase with water and brine, dry over an anhydrous salt, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Cross-Coupling
This protocol is a generalized procedure for Sonogashira reactions.[6]
-
Reaction Setup: To a dry flask, add the palladium catalyst, copper(I) cocatalyst (e.g., CuI), and a base.
-
Inert Atmosphere: Establish an inert atmosphere (Argon or Nitrogen).
-
Solvent and Substrate Addition: Add an anhydrous solvent and stir. Add the terminal alkyne, followed by the dropwise addition of this compound.
-
Reaction: Stir at the appropriate temperature (room temperature to 100°C) and monitor the reaction progress.
-
Workup: Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite. Wash the organic phase with aqueous NH₄Cl and brine, dry, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for optimizing a catalytic reaction with this compound.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN105859625A - Synthetic method for preparing pyraclostrobin intermediate from o-nitrobenzyl chloride - Google Patents [patents.google.com]
- 5. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
dealing with steric hindrance in reactions of 2-Nitro-4-(trifluoromethyl)benzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)benzyl chloride. The content is designed to address common challenges, particularly those related to steric hindrance, and to provide actionable guidance for experimental success.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound so slow or low-yielding?
A1: The reactivity of this compound is significantly influenced by both steric and electronic factors.
-
Steric Hindrance: The ortho-nitro group provides considerable steric bulk around the benzylic carbon, hindering the approach of nucleophiles. This is particularly problematic for S(_N)2 reactions, which require a backside attack.[1][2]
-
Electronic Effects: The nitro (NO(_2)) and trifluoromethyl (CF(_3)) groups are both powerful electron-withdrawing groups.[3] This has a dual effect:
-
It increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
-
However, it destabilizes the formation of a carbocation intermediate, which can slow down or prevent S(_N)1-type reactions.[4]
-
The combination of these factors often necessitates more forcing reaction conditions compared to less substituted benzyl chlorides.
Q2: What are the most common side reactions to expect?
A2: Common side reactions include:
-
Elimination: Especially with sterically hindered or strong bases, elimination to form the corresponding styrene derivative can compete with substitution.
-
Hydrolysis: The benzyl chloride can hydrolyze back to 2-Nitro-4-(trifluoromethyl)benzyl alcohol, particularly if there is moisture in the reaction or during aqueous workup.[5]
-
Over-alkylation: In reactions with primary or secondary amines, dialkylation can occur.[6]
Q3: How do the substituents on this compound affect the reaction mechanism (S(_N)1 vs. S(_N)2)?
A3: The substituents create a complex situation:
-
The primary nature of the benzylic chloride would typically favor an S(_N)2 pathway.[7]
-
However, the significant steric hindrance from the ortho-nitro group disfavors the crowded transition state of an S(_N)2 reaction.[2]
-
The strong electron-withdrawing groups destabilize the carbocation intermediate required for an S(_N)1 pathway.[4]
Therefore, the reaction may proceed through a pathway that has characteristics of both, or the dominant pathway can be influenced by the specific reaction conditions (solvent, nucleophile, temperature).
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you are observing a significant amount of unreacted this compound, consider the following troubleshooting steps.
| Troubleshooting Step | Rationale | Recommended Action |
| Increase Reaction Temperature | The steric hindrance from the ortho-nitro group increases the activation energy of the reaction. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely for the formation of degradation products. |
| Optimize Solvent Choice | Polar aprotic solvents can accelerate S(_N)2 reactions by solvating the cation of the nucleophile's salt, leaving the anion more nucleophilic. | Switch to or ensure anhydrous conditions with solvents like DMF, DMSO, or acetonitrile. For sluggish reactions, a higher-boiling solvent like DMF or DMSO is often beneficial.[6] |
| Select a More Potent Nucleophile/Base | A stronger nucleophile can more effectively overcome the steric barrier. A stronger base may be needed to deprotonate the nucleophile sufficiently. | If applicable, consider using a more nucleophilic reagent. For N-alkylation, stronger bases like K(_2)CO(_3), Cs(_2)CO(_3), or even non-nucleophilic organic bases may be more effective than weaker bases like NaHCO(_3).[6] |
| Employ Catalysis | Catalysts can provide an alternative, lower-energy reaction pathway. | For reactions with less reactive nucleophiles, consider using a catalyst. For instance, phase-transfer catalysts (e.g., quaternary ammonium salts) can be effective in biphasic systems.[2][8] For certain couplings, metal-based catalysts may be necessary.[9] |
Issue 2: Formation of Multiple Products/Impure Product
If your reaction is proceeding but yielding a complex mixture of products, the following strategies can help improve selectivity.
| Troubleshooting Step | Rationale | Recommended Action |
| Control Stoichiometry | In reactions prone to over-alkylation (e.g., with amines), using an excess of the nucleophile can sometimes lead to multiple additions. | To favor mono-alkylation, use a slight excess of this compound or add the benzyl chloride slowly to the reaction mixture containing the nucleophile.[6] |
| Lower the Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for side reactions. | Once initial reactivity has been established, try running the reaction at a lower temperature for a longer period to favor the desired kinetic product. |
| Use a Milder Base | Strong, bulky bases are more likely to induce elimination reactions. | If elimination is a significant side product, consider switching to a weaker or less sterically hindered base. |
| Ensure Anhydrous Conditions | Water can lead to hydrolysis of the benzyl chloride to the corresponding alcohol. | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
Experimental Protocols
The following are example protocols adapted from procedures for structurally similar compounds and should be optimized for your specific application.
Protocol 1: General Procedure for N-Alkylation with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Potassium carbonate (K(_2)CO(_3)) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine and anhydrous DMF.
-
Add potassium carbonate to the mixture and stir for 15-30 minutes at room temperature.
-
Add a solution of this compound in a minimal amount of anhydrous DMF dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Ether Synthesis with an Alcohol (Williamson Ether Synthesis)
This protocol outlines a general method for the synthesis of an ether from this compound and an alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of this compound in a minimal amount of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 40-50 °C) may be required for less reactive alcohols.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yields.
Reaction Pathway Considerations
Caption: Factors influencing SN1 vs. SN2 pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. This compound | 225656-59-7 | Benchchem [benchchem.com]
- 4. Benzylic substitution, benzylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. US12410119B2 - Process for the preparation of a-methyl-[4-(nitro)-2-(trifluoromethyl)-benzyl nitrate - Google Patents [patents.google.com]
- 7. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 8. ijirset.com [ijirset.com]
- 9. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Nitro-4-(trifluoromethyl)benzyl chloride and 4-nitrobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
This guide provides an objective comparison of the chemical reactivity of 2-Nitro-4-(trifluoromethyl)benzyl chloride and 4-nitrobenzyl chloride. These two reagents are important building blocks in medicinal chemistry and organic synthesis, often utilized for introducing nitrated and fluorinated benzyl moieties into target molecules. Understanding their relative reactivity in nucleophilic substitution reactions is critical for reaction design, optimization, and predicting outcomes. This comparison is based on established principles of physical organic chemistry and supported by quantitative data on substituent effects.
Structural and Electronic Properties
The reactivity of a benzyl chloride is fundamentally governed by the electronic and steric effects of the substituents on the aromatic ring. Both this compound and 4-nitrobenzyl chloride feature strongly electron-withdrawing groups (EWGs), which significantly influence the electron density at the benzylic carbon.
The electronic influence of a substituent can be quantified by its Hammett substituent constant (σ). A positive σ value indicates an electron-withdrawing character, which increases the electrophilicity of the benzylic carbon but destabilizes carbocation formation. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups have strongly positive σ values, indicating their potent electron-withdrawing nature.[1]
Data Summary: Physicochemical and Electronic Parameters
| Property | This compound | 4-nitrobenzyl chloride |
| Chemical Structure |
| |
| Molecular Formula | C₈H₅ClF₃NO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 239.58 g/mol | 171.58 g/mol |
| Substituents | -NO₂ (ortho), -CF₃ (para) | -NO₂ (para) |
| Hammett Constant (σₚ) | -CF₃: +0.54[1] | -NO₂: +0.78[1] |
| Hammett Constant (σₘ) | -NO₂ (relative to CH₂Cl): +0.71[1] | N/A |
Note: The Hammett constant for the ortho-nitro group is not straightforwardly defined but its effect is considered strongly electron-withdrawing.
Comparative Reactivity in Nucleophilic Substitution
Benzylic halides can undergo nucleophilic substitution through two primary mechanisms: the unimolecular Sₙ1 pathway, which involves a carbocation intermediate, and the bimolecular Sₙ2 pathway, which involves a concerted backside attack by a nucleophile.[2]
Sₙ1 Reactivity Analysis
The rate-determining step of an Sₙ1 reaction is the formation of a carbocation.[3] For benzylic systems, this intermediate is stabilized by resonance with the aromatic ring. However, the presence of strong electron-withdrawing groups drastically destabilizes the developing positive charge, thereby retarding the Sₙ1 pathway.[4]
-
4-nitrobenzyl chloride : The para-nitro group (σₚ = +0.78) strongly destabilizes the benzylic carbocation, making Sₙ1 reactions very slow.
-
This compound : This molecule contains two powerful EWGs. The cumulative electron-withdrawing effect of the ortho-nitro and para-trifluoromethyl groups (σₚ = +0.54) makes the formation of the corresponding benzylic carbocation even less favorable than for 4-nitrobenzyl chloride.
Sₙ2 Reactivity Analysis
The Sₙ2 mechanism is sensitive to both electronic and steric factors.[3]
-
Electronic Effect : Electron-withdrawing groups increase the partial positive charge (electrophilicity) on the benzylic carbon, which should accelerate the rate of attack by a nucleophile. Based on electronics alone, the combined pull of the -NO₂ and -CF₃ groups would make the benzylic carbon of this compound more electrophilic and thus potentially more reactive than that of 4-nitrobenzyl chloride.
-
Steric Effect : The Sₙ2 reaction requires a specific geometry where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). Substituents in the ortho position can physically block this approach, a phenomenon known as steric hindrance. It is well-established that ortho-substituted benzyl halides are generally less reactive in displacement reactions than their para-isomers due to this steric effect.[5]
-
4-nitrobenzyl chloride : The nitro group is in the para position, remote from the reaction center, and thus poses no steric hindrance to the incoming nucleophile.
-
This compound : The nitro group is in the ortho position, immediately adjacent to the benzylic carbon. This proximity creates significant steric hindrance, impeding the nucleophile's access to the reaction center.
Experimental Protocols
To quantitatively compare the reactivity of these two compounds, a kinetic study of their solvolysis can be performed. The following protocol describes a general method for measuring the rate of reaction by monitoring the production of hydrochloric acid.
Protocol: Kinetic Measurement of Solvolysis via Titration
This procedure is adapted from standard methods for determining solvolysis rates of alkyl halides.[6][7]
Objective: To determine the pseudo-first-order rate constant (k) for the solvolysis of this compound and 4-nitrobenzyl chloride in a defined solvent system.
Materials:
-
This compound
-
4-nitrobenzyl chloride
-
Solvent: 20% Acetonitrile / 80% Water (v/v)
-
Acetone (for stock solutions)
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator solution
-
Constant temperature water bath (25.0 ± 0.1 °C)
-
Burette (50 mL), pipettes, Erlenmeyer flasks (125 mL), stopwatch
Procedure:
-
Preparation of Substrate Stock Solution: Prepare a 0.2 M stock solution of each benzyl chloride in acetone.
-
Reaction Setup:
-
In a 125 mL Erlenmeyer flask, pipette 50.0 mL of the 20% acetonitrile/water solvent mixture.
-
Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic/neutral).
-
Place the flask in the constant temperature water bath and allow it to equilibrate for 10-15 minutes.
-
-
Initiation of Reaction and Titration:
-
Using a burette, add a small, precise volume (e.g., 0.50 mL) of the 0.01 M NaOH solution to the flask. The solution will turn blue.
-
To initiate the solvolysis reaction, rapidly inject 0.5 mL of the 0.2 M benzyl chloride stock solution into the flask, simultaneously starting the stopwatch. This is time t=0.
-
Swirl the flask continuously. The solvolysis reaction produces HCl, which will neutralize the added NaOH.
-
Record the exact time it takes for the blue color to fade back to yellow.
-
Immediately add another 0.50 mL aliquot of NaOH and record the time required for this second portion to be neutralized.
-
Repeat this process for 8-10 intervals or until the reaction has proceeded to approximately 70% completion.
-
-
Infinity Point (t∞) Determination:
-
After the last kinetic point is recorded, heat the reaction flask in a hot water bath (approx. 80 °C) for 15-20 minutes to drive the reaction to completion.
-
Cool the flask back to 25 °C and titrate the total amount of HCl produced with the 0.01 M NaOH solution to a persistent blue endpoint. This gives the total volume of titrant (V∞) corresponding to 100% reaction.
-
-
Data Analysis:
-
The concentration of unreacted benzyl chloride at any time 't' is proportional to (V∞ - Vₜ), where Vₜ is the cumulative volume of NaOH added at time 't'.
-
The reaction is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vₜ) versus time (t), where the slope = -k.
-
-
Comparison: Repeat the entire procedure under identical conditions for the second benzyl chloride compound. A direct comparison of the calculated rate constants (k) will provide a quantitative measure of their relative reactivity.
Overall Conclusion
A thorough analysis based on fundamental principles of organic chemistry leads to a clear differentiation in the reactivity of the two compounds:
-
Overall Reactivity : 4-nitrobenzyl chloride is predicted to be significantly more reactive than this compound in typical nucleophilic substitution reactions.
-
Dominant Mechanism : Due to the strong electronic destabilization of carbocation intermediates by the electron-withdrawing groups, both compounds will strongly favor the Sₙ2 pathway over the Sₙ1 pathway, especially with reasonably strong nucleophiles.
-
Key Differentiating Factor : The primary reason for the lower reactivity of this compound is the steric hindrance imposed by the ortho-nitro group, which impedes the required backside attack of the nucleophile in an Sₙ2 reaction. While its benzylic carbon is highly electrophilic, it is also sterically shielded.
For drug development professionals and synthetic chemists, this means that reactions involving 4-nitrobenzyl chloride will likely proceed faster and under milder conditions than analogous reactions with this compound. Higher temperatures or more potent nucleophiles may be required to achieve comparable reaction rates with the latter.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. benchchem.com [benchchem.com]
- 5. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amherst.edu [amherst.edu]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzyl-Type Protecting Groups: Spotlight on 2-Nitro-4-(trifluoromethyl)benzyl chloride
In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is paramount.[1][2][3][4] These molecular scaffolds temporarily mask reactive functional groups, ensuring chemoselectivity during complex transformations.[2][3] Among the most stalwart choices for protecting hydroxyl and amino groups are benzyl-type protectors. This guide provides a detailed comparison between the photolabile 2-Nitro-4-(trifluoromethyl)benzyl (Nbz) group and other conventional benzyl protecting groups, offering experimental insights for researchers and scientists.
The 2-Nitro-4-(trifluoromethyl)benzyl group belongs to the ortho-nitrobenzyl (oNB) class of photolabile protecting groups (PPGs), also known as "caging" groups.[5][6] These groups offer precise spatiotemporal control over deprotection, as they can be cleaved using light, often UV, which avoids the need for chemical reagents that might interfere with sensitive substrates.[6][7][8] The inclusion of a trifluoromethyl moiety, a strong electron-withdrawing group, can further modulate the electronic properties and reactivity of the protecting group.[9]
This guide contrasts the performance of the specialized 2-Nitro-4-(trifluoromethyl)benzyl chloride with classic benzyl protecting groups such as the standard Benzyl (Bn) and the p-Methoxybenzyl (PMB) groups, focusing on their stability, orthogonality, and methods of cleavage.
Comparative Analysis of Benzyl Protecting Groups
The efficacy of a protecting group is judged by its ease of installation, its stability across a range of chemical conditions, and the efficiency and selectivity of its removal. The following tables summarize these key performance metrics for the Nbz, Bn, and PMB groups.
Table 1: Comparison of Protection and Deprotection Methods
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Method | Key Features |
| 2-Nitro-4-(trifluoromethyl)benzyl | Nbz | Substrate (e.g., alcohol, amine), NaH, this compound, in THF or DMF.[10] | Photolysis (e.g., 300-365 nm UV light).[5] | Photolabile; allows for reagent-free deprotection with high spatial and temporal control.[6][8] |
| Benzyl | Bn | Substrate, NaH, Benzyl bromide (BnBr), in THF.[11][12] | Catalytic Hydrogenolysis (H₂, Pd/C).[12][13][14] | Very stable to a wide range of acidic and basic conditions.[1][15][16] |
| p-Methoxybenzyl | PMB | Substrate, NaH, PMB-Cl, in THF or DMF.[17] | Oxidative Cleavage (DDQ or CAN).[11][17] | More labile than Bn; can be removed under conditions that leave Bn group intact.[16][17] |
Table 2: Orthogonality and Stability Profile
| Protecting Group | Stability to Strong Acids | Stability to Bases | Stability to Oxidative Cleavage (e.g., DDQ) | Stability to Catalytic Hydrogenolysis (H₂, Pd/C) |
| 2-Nitro-4-(trifluoromethyl)benzyl | Stable.[7] | Stable. | Stable. | Unstable.[7] |
| Benzyl (Bn) | Generally Stable (cleaved by very strong acids).[11][16] | Stable.[14][17] | Relatively Stable (can be cleaved under photoirradiation with DDQ).[11] | Unstable.[12][13] |
| p-Methoxybenzyl (PMB) | Labile.[17] | Stable.[17] | Unstable.[11][17] | Unstable. |
Visualizing Protecting Group Strategy
The choice of protecting group is often dictated by the overall synthetic route, especially the need for orthogonal removal of different groups. The following diagrams illustrate the conceptual workflows and chemical logic involved.
Caption: A generalized workflow for multi-step synthesis.
Caption: Orthogonal removal strategies for different benzyl groups.
Experimental Protocols
Detailed and reliable protocols are critical for reproducible research. Below are representative procedures for the protection of a primary alcohol and subsequent deprotection for each group.
Protocol 1: Protection of Benzyl Alcohol with this compound
Objective: To form the 2-Nitro-4-(trifluoromethyl)benzyl ether of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).[10]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Photolytic Deprotection of a 2-Nitrobenzyl (oNB) Ether
Objective: To cleave the oNB ether and regenerate the free alcohol using UV light.
Materials:
-
oNB-protected alcohol
-
Solvent (e.g., Methanol, Dioxane/Water mixture)
-
UV photoreactor equipped with a lamp emitting at ~350-365 nm (e.g., medium-pressure mercury lamp with a Pyrex filter).[5][18]
Procedure:
-
Dissolve the oNB-protected substrate in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be low enough to ensure light penetration.
-
Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp (~365 nm). Monitor the reaction progress by TLC or HPLC.[18][19]
-
The photolysis by-product, a nitrosobenzaldehyde derivative, is formed alongside the desired alcohol.[20][21]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to separate the deprotected alcohol from the photolytic by-products.
Protocol 3: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether and regenerate the free alcohol.
Materials:
-
Bn-protected alcohol
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)[12]
-
Hydrogen (H₂) gas source (balloon or cylinder)
Procedure:
-
Dissolve the benzyl ether in the chosen solvent in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol % of Pd).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, the by-product is toluene.[13]
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Rinse the filter pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 4: Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ
Objective: To oxidatively cleave a PMB ether.
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM) and Water (e.g., 10:1 mixture)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the PMB ether in a DCM/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 eq) portion-wise. The reaction mixture typically turns dark.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The by-product is 2,3-dichloro-5,6-dicyano-hydroquinone.
Conclusion
The choice between this compound and other benzyl protecting groups is highly dependent on the specific requirements of the synthetic strategy.
-
2-Nitro-4-(trifluoromethyl)benzyl (Nbz) is the premier choice for applications requiring traceless, reagent-free deprotection with precise spatial and temporal control, making it invaluable in the synthesis of photosensitive compounds, caged molecules for biological studies, and photolithography.[6][8][22]
-
Benzyl (Bn) remains the workhorse for general protection due to its exceptional stability under a wide variety of non-reductive conditions.[1][14]
-
p-Methoxybenzyl (PMB) offers a middle ground, providing robust protection but with an orthogonal handle for removal via oxidation, allowing for selective deprotection in the presence of a standard benzyl group.[11][17]
By understanding the distinct advantages and stabilities outlined in this guide, researchers can devise more efficient, selective, and innovative synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 9. This compound | 225656-59-7 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 22. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
Assessing the Stability of the 2-Nitro-4-(Trifluoromethyl)benzyl Protecting Group: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the multi-step synthesis of complex molecules. The ideal protecting group should be robust under a variety of reaction conditions while being selectively removable under mild and specific conditions. The 2-nitro-4-(trifluoromethyl)benzyl (NBn(CF3)) group is a photolabile protecting group, offering the advantage of traceless removal with light. This guide provides a comprehensive comparison of the stability of the NBn(CF3) protecting group under various non-photolytic conditions and compares its performance with other common protecting groups, supported by available experimental data and detailed protocols.
Executive Summary
The 2-nitro-4-(trifluoromethyl)benzyl protecting group exhibits enhanced stability under certain conditions compared to the parent 2-nitrobenzyl group and other standard protecting groups. The presence of two electron-withdrawing groups—the nitro and trifluoromethyl moieties—significantly influences the chemical reactivity of the benzyl ether linkage. This guide will delve into its stability under acidic, basic, oxidative, and reductive conditions, providing a framework for its strategic application in complex synthetic routes.
Comparative Stability Analysis
The stability of a protecting group is paramount for the successful execution of a synthetic strategy. The following sections provide a qualitative and quantitative comparison of the NBn(CF3) group's stability.
Acidic Conditions
Benzyl ethers are generally susceptible to cleavage under strong acidic conditions. However, the electron-withdrawing nature of the nitro and trifluoromethyl groups on the aromatic ring of the NBn(CF3) group is expected to decrease the electron density at the benzylic carbon, thereby increasing its stability towards acid-catalyzed cleavage compared to standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers.
Table 1: Stability under Acidic Conditions
| Protecting Group | Reagent/Condition | Stability | Reference |
| 2-Nitro-4-(trifluoromethyl)benzyl | TFA (Trifluoroacetic Acid) | Expected to be highly stable | N/A |
| Benzyl (Bn) | Strong acids (e.g., HBr, BCl₃) | Labile | [1] |
| p-Methoxybenzyl (PMB) | Mild acids (e.g., TFA) | Labile | [2] |
| tert-Butyldimethylsilyl (TBDMS) | Mild acids | Labile | [3] |
Basic Conditions
While many benzyl ethers are stable to basic conditions, a study has shown that o- and p-nitrobenzyl ethers can be cleaved using aqueous sodium hydroxide at elevated temperatures.[4] This suggests a potential lability of the NBn(CF3) group under strong basic conditions, likely proceeding through an oxidation mechanism at the benzylic position.[4]
Table 2: Stability under Basic Conditions
| Protecting Group | Reagent/Condition | Stability | Reference |
| 2-Nitro-4-(trifluoromethyl)benzyl | 20% aq. NaOH, MeOH, 75 °C | Potentially Labile | [4] |
| Benzyl (Bn) | Strong bases (e.g., NaH, KOH) | Generally Stable | [1] |
| p-Methoxybenzyl (PMB) | Strong bases | Generally Stable | [2] |
| Acetate (Ac) | Basic hydrolysis (e.g., K₂CO₃, MeOH) | Labile | [3] |
Oxidative Conditions
The stability of benzyl ethers under oxidative conditions can vary. While standard benzyl ethers can be cleaved by some oxidizing agents, the electron-deficient nature of the NBn(CF3) aromatic ring may offer some resistance to certain oxidative cleavage conditions. However, specific data for the NBn(CF3) group is lacking.
Table 3: Stability under Oxidative Conditions
| Protecting Group | Reagent/Condition | Stability | Reference |
| 2-Nitro-4-(trifluoromethyl)benzyl | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Data not available | |
| Benzyl (Bn) | DDQ | Labile | [5] |
| p-Methoxybenzyl (PMB) | DDQ | Labile | [5] |
Reductive Conditions
Catalytic hydrogenolysis is a common method for the deprotection of benzyl ethers. The presence of electron-withdrawing groups on the aromatic ring generally retards the rate of hydrogenolysis. Therefore, the NBn(CF3) group is expected to be more stable to catalytic hydrogenolysis than the unsubstituted benzyl ether. The nitro group itself is susceptible to reduction, which can lead to other functionalities and may complicate deprotection strategies involving reducing agents.
Table 4: Stability under Reductive Conditions
| Protecting Group | Reagent/Condition | Stability | Reference |
| 2-Nitro-4-(trifluoromethyl)benzyl | H₂, Pd/C | Expected to be more stable than Bn | |
| Benzyl (Bn) | H₂, Pd/C | Labile | [1] |
| p-Methoxybenzyl (PMB) | H₂, Pd/C | Labile | [3] |
Note: The stability of the NBn(CF3) group under reductive conditions is inferred from general trends. The nitro group's reactivity must be considered.
Photolytic Cleavage
The primary utility of the 2-nitro-4-(trifluoromethyl)benzyl protecting group lies in its photolability. Upon irradiation with UV light, typically in the range of 340-365 nm, the protecting group is cleaved, releasing the protected functional group and generating a 2-nitroso-4-(trifluoromethyl)benzaldehyde byproduct.[6][7]
Caption: Workflow for the photolytic deprotection of a 2-nitro-4-(trifluoromethyl)benzyl ether.
Experimental Protocols
General Protocol for Photolytic Cleavage of 2-Nitro-4-(trifluoromethyl)benzyl Ethers
This protocol provides a general procedure for the photolytic deprotection of an alcohol protected with the NBn(CF3) group. The optimal conditions may vary depending on the substrate and the scale of the reaction.
Materials:
-
2-Nitro-4-(trifluoromethyl)benzyl protected substrate
-
Solvent (e.g., acetonitrile, methanol, or a mixture with water)
-
UV photoreactor equipped with a lamp emitting at approximately 365 nm (e.g., a medium-pressure mercury lamp with a Pyrex filter)
-
Reaction vessel (e.g., quartz or Pyrex tube)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the 2-nitro-4-(trifluoromethyl)benzyl protected substrate in a suitable solvent to a concentration of approximately 0.01-0.05 M. The choice of solvent should ensure solubility of the starting material and should be transparent at the irradiation wavelength.
-
Transfer the solution to a suitable reaction vessel. If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Place the reaction vessel in the photoreactor and commence irradiation with stirring.
-
Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of the deprotected product and the nitrosobenzaldehyde byproduct can be observed.
-
Upon completion of the reaction (as determined by TLC), remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography on silica gel to separate the deprotected alcohol from the byproduct and any remaining starting material.
Quantum Yield: The efficiency of a photochemical reaction is often described by its quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. While specific quantum yield data for the cleavage of the 2-nitro-4-(trifluoromethyl)benzyl group is not readily available in the searched literature, it is a critical parameter for optimizing reaction times and understanding the efficiency of the deprotection.
Logical Assessment of Protecting Group Stability
The selection of a protecting group requires a logical assessment of its stability towards the various chemical transformations planned in a synthetic sequence.
Caption: Logical workflow for assessing the stability of a protecting group in a synthetic plan.
Conclusion
The 2-nitro-4-(trifluoromethyl)benzyl protecting group offers a valuable tool for synthetic chemists, providing the advantage of photolytic removal under mild conditions. Its stability profile, characterized by expected enhanced resistance to acidic and certain reductive conditions compared to standard benzyl ethers, makes it an attractive option for complex syntheses. However, potential lability under strong basic conditions should be considered during synthetic planning. Further quantitative studies are needed to fully elucidate its stability under a broader range of reaction conditions and to allow for more precise comparisons with other protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Electrophiles in Specific Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an electrophile is paramount in achieving desired outcomes in alkylation reactions, a cornerstone of synthetic chemistry and drug development. The reactivity, selectivity, and functional group tolerance of an electrophile dictate the efficiency and specificity of carbon-carbon and carbon-heteroatom bond formation. This guide provides a comparative analysis of common electrophiles for N-, O-, and C-alkylation reactions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: Comparative Performance of Electrophiles
The efficacy of an electrophile is intrinsically linked to its structure, the nature of the leaving group, and the reaction conditions. Below are tables summarizing the relative reactivity and typical yields for various classes of electrophiles in common alkylation reactions.
Table 1: Relative Rates of SN2 Reactions for Various Alkyl Halides
This table illustrates the impact of the alkyl group structure and the nature of the leaving group on the rate of SN2 reactions. The data is normalized relative to ethyl bromide.
| Electrophile (R-X) | R Group | Leaving Group | Relative Rate |
| CH₃-I | Methyl | I⁻ | ~30 |
| CH₃-Br | Methyl | Br⁻ | 20 |
| CH₃-Cl | Methyl | Cl⁻ | 1 |
| CH₃CH₂-I | Ethyl | I⁻ | ~2 |
| CH₃CH₂-Br | Ethyl | Br⁻ | 1 |
| CH₃CH₂-Cl | Ethyl | Cl⁻ | 0.03 |
| (CH₃)₂CH-Br | Isopropyl | Br⁻ | 0.02 |
| (CH₃)₃C-CH₂-Br | Neopentyl | Br⁻ | ~0.00001 |
| (CH₃)₃C-Br | t-Butyl | Br⁻ | Negligible (Elimination) |
Data compiled from various sources on SN2 reaction kinetics.[1][2]
Table 2: Comparison of Methylating Agents for O-Alkylation of Phenol
This table compares the performance of common methylating agents in the O-alkylation of phenol, highlighting the influence of the electrophile on yield under specific conditions.
| Electrophile | Reagents and Conditions | Typical Yield (%) | Notes |
| Dimethyl Sulfate (DMS) | K₂CO₃, Acetone, Reflux | >95 | Highly efficient but toxic and carcinogenic. |
| Methyl Iodide (MeI) | K₂CO₃, Acetone, Reflux | >90 | Highly reactive, but a potent mutagen. |
| Dimethyl Carbonate (DMC) | Cs₂CO₃, 120-160 °C | ~90 | "Green" methylating agent, less toxic.[3][4] |
| Diazomethane (CH₂N₂) | Et₂O, 0 °C to rt | ~95 | Highly efficient and clean, but explosive and toxic. |
Yields are approximate and can vary based on specific substrate and reaction optimization.[3][5]
Table 3: Selectivity in C- vs. O-Alkylation of an Enolate
The choice of electrophile, governed by Hard-Soft Acid-Base (HSAB) theory, dictates the selectivity of alkylating ambident nucleophiles like enolates. Hard electrophiles favor reaction at the harder oxygen atom (O-alkylation), while softer electrophiles prefer the softer carbon atom (C-alkylation).
| Nucleophile | Electrophile | Electrophile Type | Major Product |
| Cyclohexanone Enolate | Methyl Iodide (CH₃I) | Soft | C-Alkylation |
| Cyclohexanone Enolate | Benzyl Bromide (BnBr) | Soft | C-Alkylation |
| Cyclohexanone Enolate | Trimethylsilyl Chloride (TMSCl) | Hard | O-Alkylation (Silyl Enol Ether) |
| Cyclohexanone Enolate | Methyl Tosylate (MeOTs) | Borderline/Hard | Mixture of C- and O-Alkylation |
Selectivity is also influenced by solvent, counter-ion, and temperature.
Experimental Protocols
Detailed methodologies for key alkylation reactions are provided below to facilitate reproducibility and comparative analysis.
Protocol 1: N-Alkylation of Aniline with an Alkyl Halide
Objective: To synthesize N-alkylaniline via nucleophilic substitution.
Materials:
-
Aniline
-
Alkyl Bromide (e.g., 1-bromobutane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add aniline (10 mmol), anhydrous potassium carbonate (20 mmol), and anhydrous acetonitrile (40 mL).[6]
-
Add the alkyl bromide (11 mmol) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: O-Alkylation of 4-Nitrophenol with Dimethyl Sulfate
Objective: To synthesize 4-nitroanisole, demonstrating a typical Williamson ether synthesis.
Materials:
-
4-Nitrophenol
-
Dimethyl Sulfate (DMS)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-nitrophenol (10 mmol) in 100 mL of anhydrous acetone.
-
Add anhydrous potassium carbonate (15 mmol) to the solution.
-
With vigorous stirring, add dimethyl sulfate (11 mmol) dropwise to the mixture at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.[5]
-
After the addition is complete, heat the mixture to reflux (approximately 56 °C) for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetone and combine the filtrates.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with 1 M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from ethanol.
Protocol 3: C-Alkylation of Diethyl Malonate
Objective: To synthesize a dialkyl malonate, a key intermediate in the synthesis of carboxylic acids.
Materials:
-
Diethyl Malonate
-
1-Bromobutane
-
Sodium Ethoxide (NaOEt)
-
Absolute Ethanol
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Nitrogen or Argon atmosphere
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (10 mmol) in absolute ethanol (50 mL) under an inert atmosphere in a three-necked flask.[7][8]
-
Cool the sodium ethoxide solution to room temperature and add diethyl malonate (10 mmol) dropwise from the dropping funnel with stirring.
-
After the addition is complete, add 1-bromobutane (10.5 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and pour it into 100 mL of cold water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation.
Mandatory Visualization: Signaling Pathways and Workflows
The interaction of electrophiles with biological macromolecules is a critical aspect of drug action and toxicology. The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by alkylating agents and a general workflow for assessing electrophile reactivity.
Caption: A generalized workflow for the comparative study of electrophiles in alkylation reactions.
Caption: The PI3K/Akt pathway, a key regulator of cell survival, can be targeted by covalent inhibitors.[9][10][11][12]
Caption: Electrophilic stress can trigger the MAPK signaling cascade, leading to various cellular outcomes.[13][14][15][16][17]
Caption: The NF-κB pathway can be inhibited by electrophiles that covalently modify key protein subunits.[18][19][20][21][22]
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scribd.com [scribd.com]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CUX1 - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Function of MAPK Cascades in Response to Various Stresses in Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 17. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 18. Direct covalent modification as a strategy to inhibit nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Validation of 2-Nitro-4-(trifluoromethyl)benzyl Chloride and Alternative Routes
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic pathway is paramount to achieving efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of a plausible synthetic route utilizing 2-Nitro-4-(trifluoromethyl)benzyl chloride against a well-documented alternative pathway for the synthesis of a valuable diamine intermediate, (2-Amino-4-(trifluoromethyl)phenyl)methanamine. This intermediate is a crucial building block for various complex molecules in drug discovery.
The comparison focuses on key performance metrics, including reaction yield, purity, and the complexity of the required experimental protocols. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental steps are provided to allow for a thorough and objective evaluation by researchers, scientists, and drug development professionals.
Synthetic Route Comparison
Two distinct pathways to the target molecule, (2-Amino-4-(trifluoromethyl)phenyl)methanamine, are evaluated.
-
Route A: The Benzyl Chloride Pathway. This proposed route begins with the readily available this compound. The synthesis proceeds through a two-step sequence involving the conversion of the benzyl chloride to a benzyl azide, followed by the simultaneous reduction of both the azide and the nitro functional groups.
-
Route B: The Benzonitrile Reduction Pathway. This alternative route utilizes the commercially available 4-Amino-2-(trifluoromethyl)benzonitrile as the starting material. The synthesis is a direct, one-step reduction of the nitrile functional group to the corresponding primary amine.
Performance Data Summary
The following tables summarize the quantitative data associated with each synthetic route, providing a clear comparison of their respective efficiencies.
Table 1: Performance Data for Route A (Plausible Benzyl Chloride Pathway)
| Step | Reaction | Reagents | Typical Yield | Purity | Reaction Time |
| 1 | Azidation | Sodium Azide, Acetone/Water | >95% | High | 2-4 hours |
| 2 | Reduction | H₂, Pd/C, Ethanol | ~90% | >98% | 12-24 hours |
| Overall | ~85% | 14-28 hours |
Table 2: Performance Data for Route B (Benzonitrile Reduction Pathway)
| Step | Reaction | Reagents | Typical Yield | Purity | Reaction Time |
| 1 | Nitrile Reduction | LiAlH₄, THF or H₂, Raney Nickel | 80-95% | >98% | 4-12 hours |
| Overall | 80-95% | 4-12 hours |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: Benzyl Chloride Pathway
Step 1: Synthesis of 1-(azidomethyl)-2-nitro-4-(trifluoromethyl)benzene (Azidation)
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water (3:1).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.
Step 2: Synthesis of (2-Amino-4-(trifluoromethyl)phenyl)methanamine (Reduction)
-
Dissolve 1-(azidomethyl)-2-nitro-4-(trifluoromethyl)benzene (1 equivalent) in ethanol.
-
Add Palladium on carbon (10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir vigorously at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
Route B: Benzonitrile Reduction Pathway
Step 1: Synthesis of (4-Amino-2-(trifluoromethyl)phenyl)methanamine (Nitrile Reduction)
-
Method 1: Using Lithium Aluminum Hydride (LiAlH₄)
-
To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 4-Amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to yield the crude product, which can be purified by column chromatography.
-
-
Method 2: Catalytic Hydrogenation
-
Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in ethanol or methanol saturated with ammonia.
-
Add Raney Nickel (slurry in water) to the solution.
-
Hydrogenate the mixture in a high-pressure autoclave at elevated temperature and pressure for 6-12 hours.
-
After cooling, filter the catalyst.
-
Concentrate the filtrate to obtain the product. The reduction of a nitrile to a primary amine can yield high purity product.[1]
-
Visualized Workflows
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Workflow for the Benzyl Chloride Pathway (Route A).
Caption: Workflow for the Benzonitrile Reduction Pathway (Route B).
Objective Comparison and Conclusion
Route A (Benzyl Chloride Pathway): This plausible, though not extensively documented, two-step route offers a potentially high overall yield. The initial azidation step is typically clean and high-yielding. The subsequent double reduction of both the azide and nitro groups via catalytic hydrogenation is a well-established and efficient transformation. However, the use of sodium azide requires careful handling due to its toxicity, and the multi-step nature of the process increases the overall reaction and workup time.
Route B (Benzonitrile Reduction Pathway): This route is highly efficient, proceeding in a single step from a commercially available starting material. The reduction of nitriles is a robust and scalable reaction, with several available methods allowing for optimization based on available equipment and safety considerations.[1] Using a reducing agent like LiAlH₄ can provide excellent yields in a relatively short reaction time. Catalytic hydrogenation offers a greener alternative, though it may require more specialized high-pressure equipment. The directness of this route makes it highly attractive from a process chemistry perspective, minimizing unit operations and potential for material loss.
While the synthetic route starting from this compound (Route A) is chemically sound and likely to be effective, the alternative pathway starting from 4-Amino-2-(trifluoromethyl)benzonitrile (Route B) presents a more efficient and direct approach. The single-step nature of Route B, combined with high potential yields and shorter reaction times, makes it the superior choice for the synthesis of the target aminobenzylamine intermediate, particularly for applications where process efficiency and scalability are critical. The choice between the two would ultimately depend on the relative cost and availability of the starting materials.
References
Spectroscopic Analysis for the Structural Confirmation of 2-Nitro-4-(trifluoromethyl)benzyl Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 2-Nitro-4-(trifluoromethyl)benzyl, a scaffold of interest in medicinal chemistry, precise structural confirmation is paramount. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally determine the structure of these molecules. We present expected experimental data, detailed methodologies, and a comparative analysis to aid researchers in their analytical workflows.
Spectroscopic Data Summary
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | δ ¹H (ppm) | δ ¹³C (ppm) | δ ¹⁹F (ppm) |
| 2-Nitro-4-(trifluoromethyl)benzyl alcohol | ~8.3 (s, H-3), ~7.9 (d, H-5), ~7.7 (d, H-6), ~5.0 (s, CH₂), ~4.0 (br s, OH) | ~148 (C-NO₂), ~145 (C-CH₂OH), ~133 (C-CF₃, q), ~130 (CH), ~127 (CH), ~124 (CH, q), ~123 (CF₃, q), ~62 (CH₂) | ~ -63 |
| 2-Nitro-4-(trifluoromethyl)benzyl bromide | ~8.4 (s, H-3), ~8.0 (d, H-5), ~7.8 (d, H-6), ~4.8 (s, CH₂) | ~149 (C-NO₂), ~140 (C-CH₂Br), ~134 (C-CF₃, q), ~131 (CH), ~128 (CH), ~125 (CH, q), ~123 (CF₃, q), ~30 (CH₂) | ~ -63 |
Note: Chemical shifts (δ) are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Coupling patterns are denoted as s (singlet), d (doublet), and q (quartet). Predicted values are based on analysis of similar compounds such as 1-nitro-2-(trifluoromethyl)benzene and various benzyl alcohols/bromides.
Table 2: Predicted Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Key Mass Spectrometry (m/z) Fragments |
| 2-Nitro-4-(trifluoromethyl)benzyl alcohol | 3400-3200 (O-H stretch, broad), 1530 & 1350 (N-O stretch), 1320 (C-F stretch), 1050 (C-O stretch) | M⁺ (221), [M-OH]⁺, [M-NO₂]⁺, [M-CF₃]⁺ |
| 2-Nitro-4-(trifluoromethyl)benzyl bromide | 1530 & 1350 (N-O stretch), 1320 (C-F stretch), 1200 (C-Br stretch) | M⁺ (283, 285), [M-Br]⁺, [M-NO₂]⁺, [M-CF₃]⁺ |
Note: The mass spectrum of the bromide will show a characteristic M/M+2 isotopic pattern for bromine.
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic method provides unique and complementary information for structural confirmation.
-
NMR Spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.
-
¹H NMR provides information on the number and environment of protons. The characteristic chemical shifts and coupling patterns of the aromatic protons and the benzylic protons are key identifiers.
-
¹³C NMR reveals the carbon framework of the molecule. The presence of quaternary carbons (like C-NO₂, C-CF₃, and the carbon attached to the benzyl group) and the effect of the electron-withdrawing groups on the aromatic chemical shifts are diagnostic.
-
¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethyl group. A single peak in the expected region confirms the -CF₃ group.
-
-
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching frequencies of the nitro (NO₂), hydroxyl (OH) or carbon-bromine (C-Br), and trifluoromethyl (C-F) groups provide strong evidence for the proposed structure.
-
Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of the molecule, which can be used to confirm the presence of different structural motifs. The molecular ion peak confirms the elemental composition, and the fragmentation pattern can reveal the loss of key functional groups like -NO₂, -CF₃, -OH, or -Br.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the 2-nitro-4-(trifluoromethyl)benzyl derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
Data Acquisition (General Parameters):
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~250 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~50 ppm centered around the expected CF₃ signal.
-
Number of scans: 64-256.
-
Relaxation delay: 1-2 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: FTIR spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to running the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Filter the solution through a 0.2 µm syringe filter if any particulate matter is present.
Data Acquisition:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection volume: 1 µL.
-
Inlet temperature: 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 50-500 m/z.
Visualizing the Analytical Workflow
The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows:
The Impact of Aromatic Substitution on Reaction Kinetics: A Comparative Analysis of 2-Nitro-4-(trifluoromethyl)benzyl Chloride and Alternative Benzylating Agents
For researchers, scientists, and drug development professionals, the selection of a suitable benzylating agent is a critical decision in the synthesis of novel chemical entities. The reactivity of these reagents, largely governed by the nature and position of substituents on the aromatic ring, dictates reaction conditions, yields, and ultimately the efficiency of the synthetic route. This guide provides a comparative analysis of the kinetic profiles of various substituted benzyl chlorides, with a particular focus on understanding the reactivity of 2-Nitro-4-(trifluoromethyl)benzyl chloride, a compound bearing two potent electron-withdrawing groups.
The utility of substituted benzyl chlorides as synthetic intermediates is well-established, particularly in the pharmaceutical industry for the creation of a wide range of therapeutic agents.[1] These compounds are versatile building blocks, but their reactivity in nucleophilic substitution reactions can vary dramatically. This variability is a direct consequence of the electronic effects of the substituents on the stability of the transition state and any carbocation intermediates that may form.
Comparative Kinetic Data for the Solvolysis of Substituted Benzyl Chlorides
To provide a quantitative comparison of the reactivity of various benzylating agents, the following table summarizes the first-order rate constants (k_solv_) for the solvolysis of a range of ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C.[2][3] Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a common method for evaluating the intrinsic reactivity of these compounds. The data clearly illustrates the profound impact of aromatic substitution on reaction rates.
| Substituent(s) | First-Order Rate Constant (k_solv_) (s⁻¹) |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.6 x 10⁻² |
| 3-Methyl | 2.5 x 10⁻⁴ |
| H (Benzyl chloride) | 1.3 x 10⁻⁴ |
| 4-Chloro | 3.2 x 10⁻⁵ |
| 3-Chloro | 9.1 x 10⁻⁷ |
| 4-Nitro | 1.3 x 10⁻⁷ |
| 3,5-Dinitro | 1.1 x 10⁻⁸ |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
Data sourced from a study on the solvolysis of twenty-seven mono-, di-, and tri-substituted benzyl chlorides.[2][3]
Analysis of Substituent Effects on Reactivity
The kinetic data presented above highlights a clear trend: electron-donating groups (such as 4-methoxy and 4-methyl) significantly accelerate the rate of solvolysis, while electron-withdrawing groups (such as 4-nitro and 3,4-dinitro) markedly decrease the reaction rate. This can be understood by considering the two primary mechanisms for nucleophilic substitution at a benzylic carbon: the Sₙ1 and Sₙ2 pathways.
The Sₙ1 mechanism proceeds through a carbocation intermediate. Electron-donating groups stabilize this positively charged intermediate through resonance and inductive effects, thereby lowering the activation energy and increasing the reaction rate. Conversely, electron-withdrawing groups destabilize the carbocation, making the Sₙ1 pathway less favorable.
The Sₙ2 mechanism involves a concerted backside attack by the nucleophile. While the electronic effects are more complex in this pathway, electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, which can favor nucleophilic attack. However, in solvolysis reactions, particularly with polar solvents, the stability of the developing positive charge in the transition state is often a dominant factor.
The Case of this compound
Both the nitro and trifluoromethyl groups are strongly deactivating, meaning they will significantly reduce the rate of reactions that proceed through a carbocation-like transition state, such as Sₙ1 solvolysis.[4] The nitro group, particularly from the ortho position, can also exert a steric hindrance effect on the incoming nucleophile in an Sₙ2 reaction.[4]
Based on these considerations, this compound is expected to be significantly less reactive in solvolysis reactions than benzyl chloride and even less reactive than 4-nitrobenzyl chloride. Its rate constant for solvolysis would likely be several orders of magnitude smaller than that of benzyl chloride, placing it at the very low end of the reactivity spectrum. This low reactivity makes it a highly stable benzylating agent, which can be advantageous in certain synthetic contexts where controlled reactivity is desired.
Experimental Protocols for Kinetic Studies of Benzyl Chloride Solvolysis
For researchers wishing to conduct their own kinetic studies, a detailed experimental protocol for determining the rate of solvolysis of a substituted benzyl chloride is provided below. This method involves monitoring the production of hydrochloric acid over time.
Objective: To determine the first-order rate constant for the solvolysis of a substituted benzyl chloride.
Materials:
-
Substituted benzyl chloride
-
Solvent (e.g., 20% acetonitrile in water)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Indicator solution (e.g., bromothymol blue)
-
Thermostatted water bath
-
Volumetric flasks, pipettes, and burette
-
Reaction vessel (e.g., a jacketed beaker or a round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 20% acetonitrile in water) and allow it to reach thermal equilibrium in the thermostatted water bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Reaction Setup: Place a known volume of the thermally equilibrated solvent into the reaction vessel. Add a few drops of the indicator solution and the magnetic stir bar.
-
Initiation of the Reaction: Prepare a stock solution of the substituted benzyl chloride in a small amount of the organic co-solvent (e.g., acetonitrile). To initiate the reaction, rapidly inject a small, known volume of the benzyl chloride stock solution into the stirred solvent in the reaction vessel and start a stopwatch simultaneously.
-
Titration: The solvolysis reaction will produce hydrochloric acid, causing the indicator to change color. Periodically, add a known volume of the standardized sodium hydroxide solution from the burette to neutralize the acid and return the solution to its endpoint color. Record the volume of NaOH added and the time.
-
Data Collection: Continue this process at regular time intervals, recording the cumulative volume of NaOH added as a function of time. The reaction should be followed for at least two to three half-lives.
-
Data Analysis: The concentration of the benzyl chloride remaining at time t can be calculated from the volume of NaOH consumed. The first-order rate constant (k) can then be determined by plotting the natural logarithm of the concentration of the benzyl chloride versus time. The slope of this line will be equal to -k.
Visualizing Reaction Mechanisms and Drug Discovery Workflows
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanistic pathways for benzyl chloride solvolysis and a typical workflow in drug discovery where such compounds are utilized.
Caption: Sₙ1 and Sₙ2 pathways for benzyl chloride solvolysis.
Caption: A simplified workflow for drug discovery and development.[1][5]
References
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 225656-59-7 | Benchchem [benchchem.com]
- 5. syrris.com [syrris.com]
Evaluating the Efficiency of 2-Nitro-4-(trifluoromethyl)benzyl Chloride in Parallel Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-throughput discovery and development, the efficiency of parallel synthesis is paramount. The choice of a cleavable linker is a critical determinant of success in solid-phase synthesis, directly impacting yield, purity, and the overall feasibility of generating large compound libraries. Among the diverse array of available linkers, photolabile linkers offer the distinct advantage of mild cleavage conditions, avoiding the often harsh acidic or basic treatments that can compromise the integrity of sensitive molecules. This guide provides a comprehensive evaluation of 2-Nitro-4-(trifluoromethyl)benzyl chloride, a photolabile linker, in the context of parallel synthesis. We present a comparative analysis with other common photolabile linkers, supported by available experimental data and detailed protocols to inform your selection process.
The Role of Photolabile Linkers in Parallel Synthesis
Parallel synthesis on a solid support is a cornerstone of modern drug discovery, enabling the rapid generation of thousands of discrete compounds. The linker, which tethers the growing molecule to the solid support, must be stable throughout the synthetic sequence and then be cleaved efficiently and cleanly to release the final product. Photolabile linkers, particularly those based on the o-nitrobenzyl chemistry, are prized for their ability to be cleaved by UV light, a traceless reagent that leaves behind no contaminants in the final product solution. This is especially advantageous for biological screening applications where reagent contamination can lead to false positives.
The core of o-nitrobenzyl-based photolabile linkers lies in a light-induced intramolecular rearrangement, leading to the release of the attached molecule. The efficiency of this process is influenced by the substitution pattern on the aromatic ring.
Performance Comparison of Photolabile Linkers
The selection of an optimal photolabile linker depends on several factors, including cleavage efficiency (quantum yield), the wavelength of light required for cleavage, and the stability of the linker to various reaction conditions. Below is a comparative summary of this compound and other commonly used photolabile linkers. While direct comparative data for this compound in parallel synthesis is limited in publicly available literature, we can infer its likely performance based on studies of substituted o-nitrobenzyl linkers. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the photochemical properties of the linker.
| Linker Type | Example | Typical Cleavage Wavelength (nm) | Relative Cleavage Rate/Efficiency | Key Advantages | Potential Disadvantages |
| o-Nitrobenzyl | 2-Nitrobenzyl chloride | 350-365 | Moderate | Well-established chemistry, commercially available. | Can require longer irradiation times, potential for side reactions with sensitive substrates. |
| o-Nitrobenzyl (Electron-Withdrawing Group) | This compound | ~365 | Potentially Moderate to High | Expected good stability to acidic and basic conditions. The trifluoromethyl group may enhance photosensitivity. | Byproducts may be more complex. Potentially higher cost. |
| o-Nitrobenzyl (Electron-Donating Group) | 4,5-Dimethoxy-2-nitrobenzyl (NVOC) chloride | ~365 | High | Faster cleavage rates compared to unsubstituted o-nitrobenzyl. | Can be less stable to acidic conditions. |
| Phenacyl | Phenacyl bromide | 350-365 | Generally Slower | Alternative chemistry to nitroaromatics. | Slower cleavage kinetics, particularly in aqueous solutions.[1] |
| Coumarin-based | (7-Methoxycoumarin-4-yl)methyl carbonate | 350-400 | High | High quantum yields, can be cleaved at longer wavelengths. | Can be more synthetically complex. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of photolabile linkers in parallel synthesis. Below are representative protocols for the attachment of a carboxylic acid to a resin using this compound and a general procedure for photocleavage.
Protocol 1: Immobilization of a Carboxylic Acid using this compound
This protocol describes the esterification of a carboxylic acid to a hydroxyl-functionalized solid support (e.g., Wang resin) activated with the photolabile linker.
Materials:
-
Wang resin (or other suitable hydroxyl-functionalized resin)
-
This compound
-
Carboxylic acid to be immobilized
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
Linker Activation (formation of the benzyl bromide): While not explicitly a chloride, this step is analogous to activation. In a separate flask, dissolve this compound (1.5 eq) in DMF.
-
Coupling Reaction: Add the carboxylic acid (1.2 eq) and DIPEA (3.0 eq) to the swollen resin. Then, add the solution of this compound.
-
Reaction: Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.
Protocol 2: Photocleavage of the Synthesized Compound
This protocol outlines the general procedure for releasing the synthesized molecule from the solid support via photolysis.
Materials:
-
Resin-bound compound
-
Suitable solvent for photocleavage (e.g., Dioxane, Methanol, or a buffered aqueous solution)
-
UV photoreactor (e.g., with a 365 nm lamp)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Resin Preparation: Place the dried resin-bound compound in a quartz reaction vessel.
-
Solvent Addition: Add a suitable solvent to swell the resin and dissolve the cleaved product. The choice of solvent can influence the cleavage kinetics.[1]
-
Inert Atmosphere: Purge the vessel with an inert gas for 10-15 minutes to remove oxygen, which can quench the excited state of the linker.
-
Irradiation: Irradiate the suspension with a UV lamp (e.g., 365 nm) while agitating the mixture. The irradiation time will depend on the linker, the substrate, and the lamp intensity (typically ranging from 1 to 24 hours). Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC or LC-MS.
-
Product Isolation: Once cleavage is complete, filter the resin and collect the filtrate containing the desired product.
-
Washing: Wash the resin with additional solvent to recover any remaining product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as required (e.g., by HPLC or column chromatography).
Visualizing the Workflow and Linker Comparison
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical parallel synthesis workflow and a comparison of linker cleavage strategies.
Caption: A typical workflow for parallel synthesis using a photolabile linker.
Caption: Comparison of common solid-phase synthesis cleavage strategies.
Conclusion
This compound represents a promising photolabile linker for parallel synthesis. The presence of the electron-withdrawing trifluoromethyl group is anticipated to modulate its photochemical properties, potentially offering a favorable balance of stability and cleavage efficiency. While more direct comparative studies are needed to definitively quantify its performance against other linkers in a parallel synthesis format, the general principles of o-nitrobenzyl chemistry suggest its utility for generating diverse compound libraries under mild conditions. The provided protocols and workflows offer a practical starting point for researchers looking to incorporate this and other photolabile linkers into their high-throughput synthesis endeavors. Careful optimization of cleavage conditions, including solvent and irradiation time, will be crucial to maximizing the yield and purity of the final products.
References
comparison of cleavage conditions for different benzyl-based protecting groups
A Comparative Guide to the Cleavage of Benzyl-Based Protecting Groups
In the realm of multi-step organic synthesis, the judicious selection and subsequent removal of protecting groups are paramount to achieving the desired molecular architecture. Benzyl-based protecting groups are frequently employed to mask the reactivity of hydroxyl and other functional groups due to their general stability and diverse cleavage methods. This guide provides a comparative overview of the cleavage conditions for common benzyl-based protecting groups, supported by experimental data to aid researchers in selecting the optimal group and deprotection strategy for their specific synthetic needs.
Comparison of Cleavage Conditions
The choice of a benzyl-based protecting group is often dictated by the overall synthetic strategy, particularly the presence of other functional groups in the molecule and the desired orthogonality of deprotection steps. The following table summarizes the common cleavage conditions for several widely used benzyl-based protecting groups, highlighting their reactivity and selectivity.
| Protecting Group | Abbreviation | Structure | Common Cleavage Conditions & Reagents | Typical Reaction Time | Yield (%) | Key Considerations |
| Benzyl | Bn |
| Hydrogenolysis: H₂, Pd/C, PtO₂ | 1 - 24 h | >90 | Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1][2][3][4][5] |
| Strong Acids: BBr₃, BCl₃, TMSI | 1 - 12 h | 70 - 90 | Limited to acid-stable substrates.[2][6] | |||
| p-Methoxybenzyl | PMB or MPM |
| Oxidative: DDQ, CAN | 0.5 - 4 h | >90 | Electron-rich nature allows for mild oxidative cleavage; selective over Bn.[2][7][8][9][10][11][12][13][14][15][16] |
| Strong Acids: TFA, TfOH | 0.25 - 2 h | 85 - 95 | More acid-labile than Bn.[17] | |||
| 3,4-Dimethoxybenzyl | DMB |
| Oxidative: DDQ | 0.5 - 2 h | >90 | More readily cleaved under oxidative conditions than PMB, allowing for orthogonal removal.[18] |
| p-Nitrobenzyl | PNB |
| Reduction: Zn/AcOH, Na₂S₂O₄ | 1 - 6 h | 80 - 95 | Cleavage proceeds via reduction of the nitro group.[19][20] |
| o-Nitrobenzyl | oNB |
| Photolysis: UV light (e.g., 350-405 nm) | 0.1 - 5 h | 70 - 90 | Photolabile, allowing for spatially and temporally controlled deprotection.[21][22][23] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deprotection strategies. Below are representative experimental protocols for the cleavage of selected benzyl-based protecting groups.
Hydrogenolytic Cleavage of a Benzyl (Bn) Ether
Procedure: To a solution of the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol, ethanol, or ethyl acetate (10 mL), palladium on activated carbon (10% w/w, 0.1 mmol) is added.[3][5] The resulting suspension is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3] Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.
Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ
Procedure: The PMB-protected alcohol (1.0 mmol) is dissolved in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v, 10 mL).[2][18] The solution is cooled to 0 °C in an ice bath. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) is then added in one portion. The reaction mixture is stirred at 0 °C or allowed to warm to room temperature while being monitored by TLC.[18] Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography.
Acidic Cleavage of a p-Methoxybenzyl (PMB) Ether using Trifluoroacetic Acid (TFA)
Procedure: The PMB-protected alcohol (1.0 mmol) is dissolved in dichloromethane (CH₂Cl₂). Anisole (5.0 mmol) is added as a cation scavenger. The solution is cooled to 0 °C, and trifluoroacetic acid (TFA) is added dropwise. The reaction is stirred at 0 °C or room temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.[17]
Logical Workflow for Protecting Group Selection and Deprotection
The selection of a suitable benzyl-based protecting group and its corresponding cleavage method is a critical decision in synthesis design. The following diagram illustrates a logical workflow to guide this process based on the stability of the substrate to different reaction conditions.
Caption: Decision tree for selecting a benzyl-based protecting group.
This guide provides a foundational understanding of the cleavage conditions for various benzyl-based protecting groups. Researchers are encouraged to consult the primary literature for more detailed information and substrate-specific optimizations.
References
- 1. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.ucla.edu [chem.ucla.edu]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Cost-Benefit Analysis of 2-Nitro-4-(trifluoromethyl)benzyl Chloride in Synthesis
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. Photolabile protecting groups (PPGs), which can be removed with light, offer a distinct advantage by providing spatial and temporal control over deprotection without the need for additional chemical reagents. Among these, o-nitrobenzyl derivatives are a widely utilized class. This guide presents a cost-benefit analysis of a specific, yet less documented, member of this family: 2-Nitro-4-(trifluoromethyl)benzyl chloride . We will objectively compare its potential performance with other common alternatives, supported by available experimental data and cost considerations.
Executive Summary
This compound belongs to the o-nitrobenzyl class of photolabile protecting groups. The presence of a nitro group in the ortho position allows for photochemical cleavage, while the electron-withdrawing trifluoromethyl group at the para position is expected to influence the compound's reactivity and photophysical properties. This analysis suggests that while this compound may offer certain advantages in terms of reactivity due to its electron-withdrawing substituents, it faces stiff competition from more established photolabile and traditional protecting groups in terms of cost, and availability of proven performance data.
Performance and Cost Comparison
The selection of a protecting group is a multifactorial decision, balancing performance characteristics with economic viability. Below is a comparative analysis of this compound against a standard photolabile protecting group, 4,5-Dimethoxy-2-nitrobenzyl (DMNB) bromide, a more reactive photolabile protecting group, p-Hydroxyphenacyl bromide, and a traditional, non-photolabile protecting group, Benzyl chloride.
Table 1: Performance and Cost Comparison of Benzyl-based Protecting Group Reagents
| Feature | This compound | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) bromide | p-Hydroxyphenacyl bromide | Benzyl chloride |
| Protection Chemistry | Williamson Ether Synthesis | Williamson Ether Synthesis | Williamson Ether Synthesis | Williamson Ether Synthesis |
| Deprotection Method | Photocleavage (UV) | Photocleavage (UV, longer λ than oNB) | Photocleavage (UV) | Hydrogenolysis, Strong Acid |
| Typical Quantum Yield (Φ) | Not Reported (Estimated < 0.1) | 0.006 - 0.16 | 0.1 - 0.4 (can approach 1.0) | N/A |
| Key Advantages | Potentially altered photoreactivity due to CF₃ group; Orthogonal deprotection. | Red-shifted absorption; well-established. | High quantum yields; rapid release kinetics. | Low cost; very well-established chemistry. |
| Key Disadvantages | Lack of specific performance data; higher cost. | Moderate quantum yield; photobyproducts can be reactive. | Requires UV activation; higher cost. | Not orthogonal with many common functional groups. |
| Approximate Cost (per gram) | ~$150 - $250 | ~$100 - $200 | ~$15 - $25 | <$1 |
Note: Quantum yields are highly dependent on the substrate and reaction conditions. The estimated value for this compound is based on typical values for o-nitrobenzyl derivatives. Costs are approximate and subject to change based on supplier and purity.
Mechanistic Insights and Experimental Workflows
The utility of this compound as a photolabile protecting group is predicated on the well-established photochemistry of o-nitrobenzyl compounds.
Photochemical Cleavage Mechanism
Upon absorption of UV light, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected functional group and generate a 2-nitroso-4-(trifluoromethyl)benzaldehyde byproduct.
Safety Operating Guide
Personal protective equipment for handling 2-Nitro-4-(trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Nitro-4-(trifluoromethyl)benzyl chloride. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if inhaled, causing respiratory irritation.
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 |
| Target Organs | Respiratory system |
Data sourced from the Fisher Scientific Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this chemical.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause severe eye damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact and chemical burns.[2] |
| Body Protection | Chemical-resistant apron or coveralls. | Protects skin and clothing from spills and splashes.[2][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is required. | Prevents inhalation of dust and vapors, which can cause respiratory irritation.[1] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial. The following workflow outlines the necessary steps from preparation to cleanup.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation : Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent harm to the environment and others.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not dispose of down the drain.[1] |
| Contaminated Materials (e.g., gloves, wipes) | Place in a designated, labeled hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container may then be disposed of according to institutional guidelines. |
Emergency Spill Procedures :
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[1]
-
For large spills, contact your institution's environmental health and safety department immediately.
By strictly following these procedures, you can ensure a safe laboratory environment when working with this compound. Always consult the full Safety Data Sheet (SDS) for complete information before use.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

